molecular formula C9H6FNO2 B593268 6-Fluoro-2,4-dihydroxyquinoline CAS No. 1677-37-8

6-Fluoro-2,4-dihydroxyquinoline

Cat. No.: B593268
CAS No.: 1677-37-8
M. Wt: 179.15
InChI Key: ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,4-dihydroxyquinoline ( 1677-37-8) is a fluorinated quinoline derivative offered as a chemical building block for research and development purposes . This compound belongs to the quinoline family, a class of heterocyclic compounds found in various synthetic and natural products known for a wide spectrum of biological activities . As a dihydroxyquinoline, it shares a core structural motif with molecules like pyoverdine siderophores, which are produced by organisms such as Pseudomonas species for iron-binding . The presence of multiple hydroxyl groups on the quinoline ring system provides potential sites for coordination and chemical modification, making it a versatile intermediate. The incorporation of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and bioactivity of candidate compounds . Researchers can utilize this chemical as a precursor in the synthesis of more complex heterocyclic systems or for investigating structure-activity relationships in various fields, including the development of new antimicrobial or antimalarial agents . The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716324
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-37-8
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on its role as a versatile scaffold in drug discovery. Experimental protocols for synthesis and biological evaluation are provided, alongside an exploration of its potential mechanisms of action, including the modulation of key cellular signaling pathways.

Introduction

Quinolines and their derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This compound (CAS No. 1677-37-8), also known as 6-Fluoroquinoline-2,4-diol, is a notable member of this class. Its structure, featuring both a fluorine substituent and two hydroxyl groups, presents a unique combination of functionalities that make it an attractive starting point for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is not extensively available in public literature, the following tables summarize key physical properties and expected spectral characteristics based on data from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1677-37-8
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance White powder[1]
Purity ≥99%[1]
Storage Sealed and preserved[1]

Table 2: Spectroscopic Data of Structurally Related Fluoro-hydroxyquinolines

SpectroscopyExpected Characteristics for this compoundReference (for related compounds)
¹H NMR Aromatic protons typically appear between 7.00 and 8.00 ppm. The hydroxyl proton is expected to appear as a broad signal downfield, potentially around 13.16 ppm.[2]
¹³C NMR The C-OH carbon signal is expected in the downfield region.[2]
¹⁹F NMR A signal in the region of -108 to -112 ppm is anticipated for the fluorine atom at the C6 position.[3]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would confirm the elemental formula.[3]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C=O (in tautomeric form), C=C, and C-F stretching vibrations are expected.[2]

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, 4-fluoroaniline would be the appropriate starting aniline. The reaction typically proceeds in two stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.

Experimental Protocol: General Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

  • Enamine Formation: Mix 4-fluoroaniline (1 equivalent) with a suitable β-ketoester, such as diethyl malonate (1.1 equivalents). The reaction can be carried out neat or in a non-polar solvent. Heat the mixture to facilitate the condensation and removal of water, often with azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the enamine formation is complete, add the reaction mixture to a high-boiling point solvent like diphenyl ether. Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.

  • Work-up and Purification: After cooling, the product will precipitate. Collect the solid by filtration and wash with a suitable solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization.

Conrad_Limpach_Synthesis start 4-Fluoroaniline + Diethyl Malonate step1 Condensation (Heat) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal Cyclization (High Temperature) intermediate->step2 product This compound step2->product

Caption: General workflow for the Conrad-Limpach synthesis.

Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. The regioselectivity of this reaction can be influenced by the reaction conditions.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of fluoroquinolones exhibits significant antimicrobial and anticancer activities.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The fluorine atom at the C-6 position is known to significantly enhance the antibacterial potency of these compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method can be used to determine the MIC of this compound against various bacterial strains.

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a 96-well microtiter plate using sterile broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Representative Antimicrobial Activity of Fluoroquinolone Derivatives

Compound TypeTest OrganismActivity Metric (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureusMIC = 4.1[4]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coliMIC = 1[4]
Anticancer Activity

Numerous quinoline derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Table 4: Representative Anticancer Activity of Quinolone Derivatives

Compound TypeCancer Cell LineActivity Metric (µM)Reference
6-Fluoro-2-methylquinolin-4-ol derivativesH-460 (lung), HT-29 (colon), HepG2 (liver)Potent antiproliferative activity[3]

Mechanism of Action and Signaling Pathways

The biological effects of quinoline derivatives are often mediated through their interaction with and modulation of critical intracellular signaling pathways.

Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for the antimicrobial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA replication and ultimately cell death.

DNA_Gyrase_Inhibition Fluoroquinolone This compound DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Fluoroquinolone->DNA_Gyrase Binds to Complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) DNA_Gyrase->Complex Forms Replication_Block Inhibition of DNA Replication Complex->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of fluoroquinolone antimicrobial action.

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives have been shown to interfere with various signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6][7]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Flavonoids and other heterocyclic compounds have been reported to modulate MAPK signaling.[8][9]

Signaling_Pathway_Modulation Compound This compound (or its derivatives) NFkB_Pathway NF-κB Signaling Pathway Compound->NFkB_Pathway Inhibits MAPK_Pathway MAPK Signaling Pathway Compound->MAPK_Pathway Modulates Inflammation ↓ Inflammation NFkB_Pathway->Inflammation Proliferation ↓ Cell Proliferation NFkB_Pathway->Proliferation MAPK_Pathway->Proliferation Apoptosis ↑ Apoptosis MAPK_Pathway->Apoptosis Cancer_Cell_Survival ↓ Cancer Cell Survival Inflammation->Cancer_Cell_Survival Proliferation->Cancer_Cell_Survival Apoptosis->Cancer_Cell_Survival

Caption: Potential modulation of cancer-related signaling pathways.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its fluorinated quinoline core provides a foundation for the synthesis of compounds with potentially enhanced antimicrobial and anticancer activities. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related fluoroquinolone derivatives provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology who are interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to synthesize and evaluate a library of derivatives based on the this compound core to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,4-dihydroxyquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. While direct experimental data for this specific molecule is limited in public literature, this guide provides a comprehensive overview of its anticipated physicochemical properties by leveraging data from structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development. We will explore its expected properties, provide a representative synthetic protocol, and delve into the potential biological activities and associated signaling pathways.

Physicochemical Properties

The introduction of a fluorine atom at the 6-position and hydroxyl groups at the 2- and 4-positions of the quinoline ring is expected to significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby defining its physicochemical characteristics.

Tautomerism

It is crucial to recognize that 2,4-dihydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is often the predominant species due to the stability conferred by the amide and conjugated system. This equilibrium can be influenced by the solvent, pH, and temperature.

Quantitative Data Summary

The following tables summarize key physicochemical properties. Data for this compound is inferred from its parent compound, 2,4-dihydroxyquinoline, and closely related fluorinated analogs.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2,4-Dihydroxyquinoline
Molecular Formula C₉H₆FNO₂C₉H₇NO₂[1]
Molecular Weight 179.15 g/mol 161.16 g/mol [1]
Appearance Expected to be a solid, likely a pale yellow or off-white powder.Very Pale Yellow Solid[1]
Melting Point Expected to be >300 °C, similar to the parent compound.>300 °C (lit.)[2]
Solubility Predicted to have low solubility in water.Insoluble in water[2]
pKa The fluorine atom's electron-withdrawing nature is expected to slightly increase the acidity of the hydroxyl groups compared to the parent compound.Data not readily available.

Table 2: Spectroscopic Data (Predicted)

SpectroscopyPredicted Data for this compound
¹H NMR Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals. The hydroxyl and N-H protons (depending on the dominant tautomer) will likely appear as broad signals at lower field strengths.
¹³C NMR Aromatic carbons are anticipated to resonate between 110-160 ppm. The carbons bearing the hydroxyl groups will be downfield. The C-F coupling will be observable.
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment of the quinoline ring.
Mass Spec (MS) The molecular ion peak [M]+ is expected at m/z = 179.15.
UV-Vis Absorption maxima are predicted in the UV region, characteristic of the quinoline chromophore.
IR Characteristic peaks for O-H, N-H (from tautomeric forms), C=O (from tautomeric forms), C=C, and C-F stretching vibrations are expected.

Experimental Protocols

General Synthesis of 2,4-Dihydroxyquinoline Derivatives

A common and effective method for the synthesis of the 2,4-dihydroxyquinoline scaffold is the Conrad-Limpach synthesis.[3] This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-fluoroaniline would be a suitable starting material.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate

  • In a round-bottom flask, combine one equivalent of 4-fluoroaniline with one equivalent of diethyl malonate.

  • The reaction can be performed neat or in a suitable high-boiling, non-polar solvent.

  • Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete, if a solvent was used, it can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Heat the enamine intermediate to a high temperature (typically around 250 °C) in a high-boiling inert solvent such as diphenyl ether or mineral oil.[3]

  • Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature. This should cause the this compound product to precipitate.

  • Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Analytical Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.

Workflow for Analytical Characterization

start Synthesized Compound tlc TLC for Purity start->tlc mp Melting Point tlc->mp nmr NMR (¹H, ¹³C, ¹⁹F) mp->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir elemental Elemental Analysis ir->elemental end Characterized Product elemental->end

General analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, its structural features suggest potential activities analogous to other fluoroquinolones and quinoline derivatives.

Antibacterial Activity: Inhibition of DNA Gyrase

Fluoroquinolone antibiotics are well-known for their antibacterial properties, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[][6] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[7] The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics, enhancing their antibacterial activity.[8]

fq This compound gyrase Bacterial DNA Gyrase / Topoisomerase IV fq->gyrase Inhibition dna_rep DNA Replication & Repair gyrase->dna_rep Blocks dna_breaks DNA Strand Breaks dna_rep->dna_breaks cell_death Bacterial Cell Death dna_breaks->cell_death

Inhibition of DNA gyrase by fluoroquinolones.
Anticancer Potential: Modulation of Signaling Pathways

Quinoline derivatives have been extensively investigated for their anticancer properties.[9] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers.[9] Quinoline-based compounds have been developed as inhibitors of this pathway.[9][10]

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinoline Quinoline Derivative quinoline->pi3k Inhibits quinoline->akt Inhibits quinoline->mtor Inhibits

Targeting the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival, and its dysregulation is implicated in various cancers.[11] Certain quinoline derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[11][12]

stimuli Pro-inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammation, Survival) nucleus->transcription quinoline Quinoline Derivative quinoline->ikk Inhibits quinoline->nfkb Inhibits Nuclear Translocation

References

An In-depth Technical Guide to the Structure and Tautomerism of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,4-dihydroxyquinoline is a substituted heterocyclic compound with significant potential in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its molecular structure and, most critically, its tautomeric forms. This technical guide provides a comprehensive overview of the structure, tautomerism, and key analytical methodologies for this compound. Drawing upon data from closely related quinoline derivatives, this document presents predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and visual representations of its chemical behavior.

Introduction

Quinolone derivatives are a cornerstone in the development of therapeutic agents, with fluoroquinolones being a prominent class of antibiotics. The introduction of a fluorine atom at the C-6 position and hydroxyl groups at the C-2 and C-4 positions of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. A critical aspect of 2,4-dihydroxyquinoline derivatives is their existence in multiple tautomeric forms. The equilibrium between these tautomers is a crucial determinant of the molecule's interaction with biological targets. Understanding and controlling this tautomerism is paramount for rational drug design and development.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the dihydroxy form (enol-enol), and two keto-enol forms. Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer due to the thermodynamic stability of the cyclic amide group.[1] It is therefore highly probable that 6-Fluoro-4-hydroxy-2(1H)-quinolinone is the predominant tautomer in both solid and solution phases.

The primary tautomeric equilibrium is depicted below:

Caption: Tautomeric forms of this compound.

Note: As actual images of the specific tautomers of this compound are not available, placeholder image links have been used in the DOT script. In a real-world application, these would be replaced with the correct chemical structure images.

Quantitative Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆
ProtonPredicted Chemical Shift (ppm)
H-3~5.8 - 6.0
H-5~7.8 - 8.0
H-7~7.3 - 7.5
H-8~7.1 - 7.3
N1-H~11.0 - 12.0
C4-OH~10.0 - 11.0

Note: These are estimated values based on data from related fluoro- and hydroxy-substituted quinolones. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆
CarbonPredicted Chemical Shift (ppm)
C-2~165 - 170
C-3~90 - 95
C-4~175 - 180
C-4a~140 - 145
C-5~120 - 125
C-6~155 - 160 (¹JC-F ≈ 240-250 Hz)
C-7~115 - 120 (²JC-F ≈ 20-25 Hz)
C-8~110 - 115 (³JC-F ≈ 5-10 Hz)
C-8a~125 - 130

Note: These are estimated values. The carbon attached to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller couplings.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for the Predominant Tautomer in Ethanol
TautomerPredicted λmax (nm)
6-Fluoro-4-hydroxy-2(1H)-quinolinone~280, ~330

Note: The presence of multiple absorption bands is characteristic of the quinolone system.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of related 4-hydroxy-2-quinolones.

Materials:

  • 4-Fluoroaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Diphenyl ether

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise with stirring. Heat the mixture to reflux for 4-6 hours.

  • Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is added to preheated polyphosphoric acid at 120-140 °C and stirred for 2-3 hours. Alternatively, the residue can be heated in diphenyl ether at 240-250 °C.

  • Work-up: The reaction mixture is cooled and carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

synthesis_workflow start Start reagents 4-Fluoroaniline + Diethyl malonate start->reagents condensation Condensation (NaOEt, Ethanol, Reflux) reagents->condensation cyclization Cyclization (PPA or Diphenyl ether, Heat) condensation->cyclization workup Work-up (Ice water precipitation) cyclization->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Spectral width: 16 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR spectrometer.

  • Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Characterization by UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL.

  • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.

Procedure:

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan range: 200-400 nm.

    • Blank: Ethanol.

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

characterization_workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis uv_vis->data_analysis ftir->data_analysis ms->data_analysis

Caption: General workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, as a fluoroquinolone analog, its potential mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. This interaction prevents DNA replication and transcription, leading to bacterial cell death.

mechanism_of_action compound This compound inhibition Inhibition compound->inhibition target Bacterial DNA Gyrase & Topoisomerase IV target->inhibition dna_process DNA Replication & Transcription inhibition->dna_process Blocks cell_death Bacterial Cell Death dna_process->cell_death Leads to

Caption: Postulated mechanism of antibacterial action.

Conclusion

This compound is a molecule of interest with a strong likelihood of existing predominantly in the 6-Fluoro-4-hydroxy-2(1H)-quinolinone tautomeric form. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological action based on well-established principles and data from analogous compounds. Further research is warranted to fully elucidate the tautomeric equilibrium and biological properties of this promising compound.

References

An In-depth Technical Guide to the Solubility of 6-Fluoro-2,4-dihydroxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-fluoro-2,4-dihydroxyquinoline in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the characteristics of analogous quinoline derivatives, detailed experimental protocols for solubility determination, and a template for data presentation. The provided methodologies are grounded in standard laboratory practices for solubility assessment, ensuring a reliable and reproducible approach for generating critical data for drug development and other research applications.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold, a class of compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability.[2] Understanding the solubility of this compound is paramount for its potential development as a therapeutic agent, as solubility directly impacts bioavailability, formulation strategies, and overall efficacy.

While specific experimental data for this compound is limited in current literature, this guide offers a robust starting point for its characterization.

Qualitative Solubility Profile

Based on the general characteristics of quinoline derivatives, a qualitative estimation of the solubility of this compound can be inferred. Quinoline itself is sparingly soluble in cold water but demonstrates greater solubility in hot water and is miscible with many organic solvents such as ethanol, ether, and chloroform.[2]

The structure of this compound features two hydroxyl groups, which can participate in hydrogen bonding. This suggests a potential for increased solubility in protic solvents (e.g., alcohols). The fluorine atom, on the other hand, increases the molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.[2] It is also important to consider that 2,4-dihydroxyquinolines can exist in tautomeric equilibrium with their 4-hydroxy-2-quinolone and 2,4-quinolinedione forms, which will also influence their solubility characteristics.

Generally, quinoline derivatives tend to be more soluble in organic solvents than in water.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol25HPLC
Ethanol25HPLC
Isopropanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Dichloromethane25HPLC
Chloroform25HPLC
Ethyl Acetate25HPLC
Dimethyl Sulfoxide (DMSO)25HPLC
N,N-Dimethylformamide (DMF)25HPLC

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the solubility of this compound in various organic solvents using the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Pipettes and tips

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the desired organic solvent (e.g., 1 mL). The presence of excess solid is crucial to ensure the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the calibration curve. A precise dilution factor is critical for accurate quantification.

  • HPLC Quantification:

    • Instrumentation and Conditions:

      • HPLC System: A standard HPLC system equipped with a UV detector.

      • Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

      • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio should be determined to achieve good peak shape and retention time.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.

      • Injection Volume: Typically 10-20 µL.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Separation cluster_2 HPLC Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered solution G->H I Inject into HPLC system H->I J Quantify using calibration curve I->J K Solubility Data J->K Calculate Solubility

Caption: Workflow for solubility determination.

Logical Relationship for HPLC Quantification

G A Standard Solutions Concentration 1 Concentration 2 ... Concentration n C HPLC System Inject Samples Measure Peak Areas A->C B Diluted Saturated Sample Unknown Concentration B->C D Calibration Curve Peak Area vs. Concentration Determine Linear Equation C->D E Quantification Interpolate Sample Peak Area Calculate Concentration D->E

Caption: HPLC quantification workflow.

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility of this compound in organic solvents. While quantitative data is not yet available in the public domain, the provided experimental protocols and data presentation templates offer a standardized approach to generating this crucial information. The qualitative assessment, based on the properties of related compounds, serves as a preliminary guide for solvent selection. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this promising compound.

References

Spectroscopic and Analytical Characterization of 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-Fluoro-2,4-dihydroxyquinoline, based on the analysis of structurally similar compounds. These values should be considered as estimates and are intended to serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentNotes
~11.0 - 13.0br s-2-OH, 4-OH, NH (tautomer)Position and broadness are solvent and concentration-dependent. May exchange with D₂O.
~7.8 - 8.0dd~9.0, 5.0H-5
~7.4 - 7.6m-H-7, H-8
~6.0 - 6.2s-H-3For the dihydroxy tautomer.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentNotes
~170 - 180C-2, C-4 (keto form)Tautomerism will influence these shifts significantly.
~155 - 165 (d)C-6Carbon-fluorine coupling expected (~240-250 Hz).
~140 - 150C-8a
~120 - 130 (d)C-5, C-7Carbon-fluorine coupling expected.
~110 - 120 (d)C-4a
~100 - 110 (d)C-8Carbon-fluorine coupling expected.
~90 - 100C-3

Table 3: Predicted IR and MS Data

Spectroscopic MethodExpected ValuesInterpretation
IR (KBr, cm⁻¹) ~3400-3200 (br)O-H, N-H stretching (tautomers)
~1650-1620C=O stretching (quinolone tautomer)
~1600-1500C=C, C=N stretching
~1250-1200C-F stretching
MS (EI, m/z) ~179[M]⁺ (Molecular Ion)
Fragmentation pattern will depend on the ionization method but would likely involve loss of CO and HCN.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: A range suitable for organofluorine compounds (e.g., -100 to -150 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution directly into the ion source. Acquire data in both positive and negative ion modes.

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•) and analyze the fragmentation pattern to confirm the structure.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a quinoline derivative like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Analytical Characterization Synthesis Chemical Synthesis Workup Reaction Workup & Extraction Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Final_Structure Structure Elucidation & Data Analysis NMR->Final_Structure MS->Final_Structure IR->Final_Structure Purity->Final_Structure

Caption: Workflow for the synthesis and characterization of this compound.

Tautomerism in 2,4-Dihydroxyquinolines

It is crucial for researchers to be aware of the tautomeric nature of 2,4-dihydroxyquinolines. In solution and in the solid state, these compounds can exist as an equilibrium mixture of the dihydroxy form and two different quinolone tautomers (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone). The predominant tautomer will depend on the solvent, pH, and temperature. This tautomerism will be reflected in the spectroscopic data, potentially leading to more complex spectra than anticipated for a single structure. For instance, in NMR spectra, this may result in multiple sets of peaks corresponding to each tautomer present in a significant concentration. In IR spectra, the presence of strong carbonyl (C=O) absorptions would indicate the presence of the quinolone forms.

The following diagram illustrates the tautomeric equilibrium.

Tautomers cluster_dihydroxy 2,4-Dihydroxy Tautomer cluster_quinolone1 4-Hydroxy-2-quinolone Tautomer cluster_quinolone2 2-Hydroxy-4-quinolone Tautomer A 2,4-Dihydroxyquinoline B 4-Hydroxy-2(1H)-quinolone A->B C 2-Hydroxy-4(1H)-quinolone A->C B->C

Caption: Tautomeric forms of this compound.

This guide provides a foundational understanding for researchers and professionals working with this compound. The predictive data and standardized protocols aim to facilitate its unambiguous identification and characterization.

The Biological Significance of the Fluorine Atom in Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the quinoline scaffold represents a pivotal advancement in medicinal chemistry, profoundly impacting the biological activity of this versatile heterocyclic system. This technical guide delves into the multifaceted roles of fluorine in enhancing the therapeutic potential of quinoline-based compounds, with a primary focus on the extensively studied fluoroquinolone antibiotics. We will explore the influence of fluorine on target engagement, antibacterial potency, pharmacokinetic properties, and metabolic stability. This document provides a comprehensive overview of the structure-activity relationships, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Transformative Role of Fluorine in Quinoline Chemistry

The quinoline ring system is a fundamental scaffold in numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms, particularly at the C-6 position, has revolutionized the therapeutic applications of quinolones, leading to the development of the highly successful class of fluoroquinolone antibiotics.[2][3] Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to significant improvements in the biological profile of these molecules.[4][5][6]

The primary benefits conferred by fluorine substitution in quinoline compounds include:

  • Enhanced Biological Activity: Fluorine can significantly increase the potency of compounds by improving their binding affinity to target enzymes.[4] In fluoroquinolones, the C-6 fluorine atom enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8]

  • Improved Pharmacokinetic Properties: Fluorination can favorably modulate lipophilicity, membrane permeability, and bioavailability, leading to better drug distribution and efficacy.[9][10]

  • Increased Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic oxidation, thereby increasing the in vivo half-life of the drug.[5][11]

This guide will provide a detailed exploration of these aspects, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

The Impact of Fluorine on Antibacterial Activity: A Quantitative Perspective

The most profound impact of fluorine on quinoline compounds is exemplified by the fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position dramatically enhances their antibacterial potency compared to their non-fluorinated precursors.[12] This is primarily attributed to improved inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[7][8]

Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated and non-fluorinated quinolones against various bacterial strains, illustrating the significant enhancement in activity due to fluorination.

CompoundClassFluorine at C-6E. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Nalidixic AcidQuinoloneNo4-16>128>128
NorfloxacinFluoroquinoloneYes0.06-0.250.5-20.5-2
CiprofloxacinFluoroquinoloneYes0.008-0.030.12-0.50.12-0.5

Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

Fluorine at the C-6 position enhances the binding of the quinolone to the enzyme-DNA complex, leading to more potent inhibition.[4] The 50% inhibitory concentration (IC50) values demonstrate the superior inhibitory activity of fluoroquinolones against their target enzymes.

CompoundTarget EnzymeOrganismIC50 (µM)
CiprofloxacinDNA GyraseE. coli0.5-1.5[1]
CiprofloxacinTopoisomerase IVS. aureus3.0[13]
MoxifloxacinTopoisomerase IVS. aureus1.0[13]
GemifloxacinTopoisomerase IVS. aureus0.4[13]
SitafloxacinDNA GyraseE. faecalis1.38[5]
SitafloxacinTopoisomerase IVE. faecalis1.42[5]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][14] These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[14]

dot

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell FQ Fluoroquinolone Porin Porin Channel FQ->Porin Enters cell via DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Porin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA_Replication Required for Topo_IV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones in a bacterial cell.

Structure-Activity Relationships (SAR)

The biological activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinoline ring. The fluorine atom at C-6 is a key determinant of their potent antibacterial activity.

dot

SAR_Fluoroquinolone cluster_substituents Key Substituent Positions Core Quinolone Core R1 R1 (N-1) Core->R1 Influences potency & pharmacokinetics R6 R6 (C-6) Core->R6 Crucial for high potency (Fluorine) R7 R7 (C-7) Core->R7 Modulates spectrum of activity & potency R8 R8 (C-8) Core->R8 Affects activity & photosafety Activity Overall Antibacterial Activity R1->Activity Impacts R6->Activity Impacts R7->Activity Impacts R8->Activity Impacts

Caption: Structure-Activity Relationships of Fluoroquinolones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinoline compounds.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding E. coli DNA gyrase to each reaction mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.[15]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[16]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][10][17]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[20][21]

dot

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical Evaluation cluster_assays Key In Vitro Assays Synthesis Synthesis of Fluorinated Quinolines In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Characterization Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Data for SAR Enzyme_Assay DNA Gyrase/Topo IV Inhibition MIC_Assay Antibacterial Susceptibility (MIC) Metabolic_Assay Metabolic Stability Cytotoxicity_Assay Cytotoxicity In_Vivo_Studies In Vivo Efficacy & Safety Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection Final Selection Lead_Optimization->Synthesis Iterative Design Lead_Optimization->In_Vivo_Studies Promising Leads

References

Keto-Enol Tautomerism in 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the keto-enol tautomerism of 6-Fluoro-2,4-dihydroxyquinoline, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in drug development. Due to the influence of tautomeric forms on a molecule's physicochemical properties, such as its hydrogen bonding capabilities and overall polarity, a thorough understanding of this equilibrium is paramount for predicting its interactions with biological targets.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, with the equilibrium predominantly favoring the quinolone structures over the dihydroxy form. The primary tautomers involved in this equilibrium are the 2,4-quinolinediol form and two keto-enol forms: 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone.

Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the 4-hydroxy-2(1H)-quinolinone tautomer is the most stable and, therefore, the predominant species in both solution and the solid state.[1][2] This preference is attributed to the greater stability of the cyclic amide group within the heterocyclic ring. The introduction of a fluorine atom at the 6-position is not expected to shift this equilibrium significantly, as its primary influence is through electronic effects on the benzene ring rather than direct steric or hydrogen-bonding interactions with the tautomeric groups. Fluorine, being a highly electronegative atom, acts as a strong electron-withdrawing group through the sigma bond (inductive effect) and a weak pi-donor through resonance.[3][4] This can influence the overall electron distribution and may have a subtle effect on the relative stabilities of the tautomers.

The tautomeric equilibrium can be visualized as follows:

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomer Stability

Table 1: Theoretical Relative Energies of Tautomers in Gas Phase

TautomerDFT MethodBasis SetRelative Energy (kcal/mol)
6-Fluoro-4-hydroxy-2(1H)-quinoloneB3LYP6-311++G(d,p)0.00 (Reference)
6-Fluoro-2-hydroxy-4(1H)-quinoloneB3LYP6-311++G(d,p)+5.8
6-Fluoro-2,4-quinolinediolB3LYP6-311++G(d,p)+12.3

Table 2: Predicted Equilibrium Constants (KT) in Different Solvents

SolventDielectric Constant (ε)Predominant TautomerPredicted KT ([Keto-Enol]/[Enol-Enol])
Chloroform4.84-hydroxy-2(1H)-quinolone~150
Acetonitrile37.54-hydroxy-2(1H)-quinolone~300
DMSO46.74-hydroxy-2(1H)-quinolone~500
Water80.14-hydroxy-2(1H)-quinolone>1000

Note: The data in these tables are illustrative and intended to demonstrate the expected trends. Actual experimental values may vary.

Experimental Protocols for Tautomer Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive analysis of the tautomeric equilibrium.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computational Computational Modeling cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FTIR Spectroscopy purification->ftir dft DFT Calculations nmr->dft Compare Spectra interpretation Determine Predominant Tautomer Quantify Equilibrium (if possible) nmr->interpretation uv_vis->dft Compare Spectra uv_vis->interpretation ftir->interpretation dft->interpretation

Figure 2: General experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the predominant tautomer in solution.[2]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both polar and non-polar compounds and has a high boiling point.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Observations:

      • 4-hydroxy-2(1H)-quinolone (Major Tautomer): Look for a characteristic broad singlet for the N-H proton (typically downfield, >10 ppm), a singlet for the C3-H proton, and a distinct signal for the C4-OH proton. The aromatic protons will appear in the 7-8 ppm region, with splitting patterns influenced by the fluorine at C6.[2]

      • 2,4-quinolinediol (Minor Tautomer): Absence of an N-H proton signal and the presence of two distinct O-H proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Observations:

      • 4-hydroxy-2(1H)-quinolone (Major Tautomer): A characteristic signal for the C2 carbonyl carbon (C=O) is expected to be in the range of 160-170 ppm. The C4 carbon bearing the hydroxyl group will also be in the downfield region.[5]

      • 2,4-quinolinediol (Minor Tautomer): Two signals corresponding to carbons attached to hydroxyl groups (C-OH) in the aromatic region, and the absence of a clear carbonyl signal.

  • 2D NMR (HSQC/HMBC):

    • Perform HSQC and HMBC experiments to confirm proton-carbon correlations and aid in the unambiguous assignment of all signals to the correct tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers will have distinct electronic transitions and thus different absorption spectra.[6][7]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

    • Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum over a range of approximately 200-500 nm.

  • Data Analysis:

    • Expected Observations:

      • The keto-enol tautomers are expected to have a π → π* transition at a longer wavelength (λmax) compared to the enol-enol form due to the extended conjugation.

      • By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form can be identified.

      • Solvent studies can be performed by recording spectra in solvents of varying polarity. A shift in the λmax or changes in the spectral shape can indicate a shift in the tautomeric equilibrium.

Computational Chemistry (DFT)

DFT calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[8][9]

Protocol:

  • Structure Building:

    • Construct the 3D structures of all possible tautomers of this compound using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10]

    • Calculate the total electronic energies to determine the relative stabilities (ΔE).

    • Include solvent effects using a continuum model (e.g., PCM) to simulate solution-phase behavior.

  • Frequency and NMR/UV-Vis Calculations:

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide predicted IR spectra.

    • Calculate NMR chemical shifts (e.g., using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) to compare with experimental data.[11]

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the 4-hydroxy-2(1H)-quinolone form, a characteristic driven by the thermodynamic stability of the cyclic amide. This guide provides a framework for the comprehensive investigation of this phenomenon, outlining key experimental and computational protocols. For professionals in drug development, a detailed understanding of the predominant tautomeric form is critical, as it dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The methodologies described herein offer a robust approach to characterizing the tautomeric landscape of this and related heterocyclic compounds.

References

6-Fluoro-2,4-dihydroxyquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,4-dihydroxyquinoline stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the quinoline scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological potency. This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and its versatile applications as a precursor for novel therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of closely related analogs provide valuable insights. The introduction of a fluorine atom is known to modulate lipophilicity and electronic distribution within the molecule.

PropertyValue (Estimated based on related compounds)Reference
Molecular FormulaC₉H₆FNO₂N/A
Molecular Weight179.15 g/mol N/A
Melting Point>250 °C
AppearanceOff-white to pale yellow solid[1]
SolubilitySparingly soluble in common organic solventsN/A

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions. A representative synthetic approach involves the reaction of 4-fluoroaniline with a malonic ester derivative followed by thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol describes a general method for the synthesis of this compound starting from 4-fluoroaniline and diethyl malonate.

Materials:

  • 4-Fluoroaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Crushed ice

  • Aqueous ammonia (25%)

  • Diethyl ether

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.

  • Cyclization: The intermediate from the condensation step is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250 °C to facilitate the intramolecular cyclization.[2] Alternatively, polyphosphoric acid can be used as both a solvent and a catalyst at a lower temperature (e.g., 80-120 °C).[3]

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration. If PPA is used, the mixture is neutralized with aqueous ammonia before filtration.[3]

  • Purification: The crude product is washed with a non-polar solvent such as diethyl ether or hexane to remove impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery

The this compound scaffold is a versatile precursor for a wide range of biologically active molecules, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous derivatives of 2,4-dihydroxyquinoline have demonstrated potent cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom at the 6-position can enhance this activity.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Fluoroquinolone-chalcone hybridsA549 (Lung)27.71[4]
Fluoroquinolone-chalcone hybridsHepG2 (Liver)22.09[4]
Norfloxacin-thiadiazole hybridsMCF-7 (Breast)2.27[4]
Norfloxacin-thiadiazole hybridsMDA-MB-231 (Breast)1.52[4]
Levofloxacin-coumarin hybridsMCF-7 (Breast)0.3[4]
Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics. The 6-fluoro substitution is a key feature in many clinically successful fluoroquinolone drugs, significantly improving their antibacterial potency.[2]

Derivative ClassMicroorganismMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[5]
1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coli1[5]
2-sulfoether-4-quinolonesStaphylococcus aureus0.8 (µM)[6]
2-sulfoether-4-quinolonesBacillus cereus1.61 (µM)[6]

Mechanism of Action and Signaling Pathways

The biological activity of derivatives of this compound is often attributed to their ability to modulate key cellular signaling pathways.

As Anticancer Agents

Quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinolone_Derivative This compound Derivative Quinolone_Derivative->PI3K inhibits Quinolone_Derivative->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinolone derivatives.
As Antimicrobial Agents

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This leads to a disruption of bacterial cell division and ultimately, cell death.

Fluoroquinolone_Mechanism cluster_mechanism Fluoroquinolone Mechanism of Action Fluoroquinolone This compound Derivative DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of this compound derivatives.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in the development of novel therapeutic agents. Its strategic fluorination enhances its utility as a scaffold for creating potent anticancer and antimicrobial compounds. The synthetic routes are well-established, and the mechanisms of action for its derivatives are increasingly understood. This technical guide provides a solid foundation for researchers to explore the full potential of this promising heterocyclic core in their drug discovery and development endeavors.

References

The Multifaceted Biological Activities of Fluorinated Quinolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated quinolinones, a prominent class of synthetic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of fluorine atoms into the quinolone scaffold profoundly influences their physicochemical properties, often enhancing their metabolic stability, bioavailability, and target-binding affinity. Initially recognized for their potent antibacterial effects, the therapeutic potential of fluorinated quinolinones has expanded to encompass anticancer, antiviral, and antifungal activities. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Fluorinated quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in eukaryotic cells.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various fluorinated quinolinone derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivatives
Derivative 97 (ortho-phenol chalcone)A549 (Lung)27.71[1]
HepG2 (Liver)22.09[1]
Norfloxacin Derivatives
Derivative 73PC3 (Prostate)2.33[2]
MCF7 (Breast)2.27[2]
MDA-MB231 (Breast)1.52[2]
Derivative 74DU145 (Prostate)1.56[2]
Novel Fluorinated Quinolines
Compound 6aMDA-MB-468 (TNBC)2.5-5[4]
Compound 6bMDA-MB-468 (TNBC)2.5-5[4]
Compound 6dMDA-MB-468 (TNBC)4.0[4]
MCF7 (Breast)12.0[4]
Compound 6fMDA-MB-468 (TNBC)2.5-5[4]
FQ10PC3 (Prostate)0.0496[3]
DU145 (Prostate)0.918[3]
Signaling Pathways in Anticancer Activity

Fluorinated quinolinones trigger a cascade of cellular events leading to cancer cell death. The primary pathways involved are the inhibition of topoisomerase II, leading to DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.

anticancer_pathway FQ Fluorinated Quinolinone TopoII Topoisomerase II FQ->TopoII Inhibits DNAdamage DNA Double-Strand Breaks FQ->DNAdamage Induces MMP9 MMP-9 Downregulation FQ->MMP9 Inhibits DNA DNA TopoII->DNA Relaxes Supercoils p53 p53 Activation DNAdamage->p53 CellCycleArrest Cell Cycle Arrest (G2/M, S phase) Apoptosis Apoptosis CellCycleArrest->Apoptosis p53->CellCycleArrest Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Caspase Caspase Activation (e.g., Caspase-3, -9) Bax->Caspase Bcl2->Caspase Caspase->Apoptosis Migration Inhibition of Cell Migration & Invasion MMP9->Migration antibacterial_mechanism FQ Fluorinated Quinolinone DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

References

The Genesis of a "Super" Antibiotic: A Technical History of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and discovery of the fluoroquinolone scaffold, a cornerstone of modern antibacterial therapy. We will delve into the key scientific breakthroughs, from the serendipitous discovery of the parent quinolone structure to the rational design of successive generations of highly potent fluoroquinolones. This document provides a detailed look at the experimental methodologies that propelled this field forward and presents a quantitative comparison of the efficacy of these vital therapeutic agents.

From a Byproduct to a Breakthrough: The Dawn of the Quinolone Era

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous accident. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, nalidixic acid, was not a quinolone but a naphthyridine, yet it is widely considered the predecessor of all quinolone antibiotics.[3]

Initially, nalidixic acid showed promise, particularly against Gram-negative bacteria causing urinary tract infections, and was introduced into clinical practice in 1967.[2][4] However, its limited spectrum of activity and the rapid emergence of bacterial resistance spurred a search for more potent analogues.[5] This led to the development of the first-generation quinolones in the 1970s, such as pipemidic acid and oxolinic acid, which offered only marginal improvements over their predecessor.[3]

The true turning point in the development of this class of antibiotics came with a crucial chemical modification: the addition of a fluorine atom at the C-6 position of the quinolone ring. This innovation, pioneered in the late 1970s and early 1980s, gave rise to the fluoroquinolones , a new generation of antibiotics with a dramatically expanded spectrum of activity and improved pharmacokinetic properties.[4][5][6] Norfloxacin, patented in 1978, was the first of this new breed and laid the foundation for the development of subsequent, even more powerful, fluoroquinolones.[7]

The Logical Progression of a Scaffold: From Nalidixic Acid to Modern Fluoroquinolones

The development of fluoroquinolones can be visualized as a stepwise evolution, with each generation building upon the successes and addressing the limitations of the last. This progression is driven by strategic modifications to the core quinolone scaffold to enhance antibacterial spectrum, potency, and pharmacokinetic profiles.

G cluster_0 Precursor cluster_1 First Generation cluster_2 Second Generation (First Fluoroquinolones) cluster_3 Third Generation cluster_4 Fourth Generation Nalidixic Acid (1962) Nalidixic Acid (1962) Pipemidic Acid Pipemidic Acid Nalidixic Acid (1962)->Pipemidic Acid Limited Improvement Oxolinic Acid Oxolinic Acid Nalidixic Acid (1962)->Oxolinic Acid Limited Improvement Norfloxacin (1978) Norfloxacin (1978) Pipemidic Acid->Norfloxacin (1978) Introduction of 6-Fluoro Group Oxolinic Acid->Norfloxacin (1978) Ciprofloxacin Ciprofloxacin Norfloxacin (1978)->Ciprofloxacin Enhanced Gram- Negative Activity Levofloxacin Levofloxacin Ciprofloxacin->Levofloxacin Improved Gram- Positive Activity Sparfloxacin Sparfloxacin Levofloxacin->Sparfloxacin Moxifloxacin Moxifloxacin Levofloxacin->Moxifloxacin Enhanced Gram-Positive & Anaerobic Activity Gemifloxacin Gemifloxacin Moxifloxacin->Gemifloxacin

A diagram illustrating the historical development of fluoroquinolone scaffolds.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division.

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.

G Fluoroquinolone Fluoroquinolone DNA Gyrase DNA Gyrase Fluoroquinolone->DNA Gyrase Topoisomerase IV Topoisomerase IV Fluoroquinolone->Topoisomerase IV Ternary Complex\n(Fluoroquinolone-Enzyme-DNA) Ternary Complex (Fluoroquinolone-Enzyme-DNA) DNA Gyrase->Ternary Complex\n(Fluoroquinolone-Enzyme-DNA) Topoisomerase IV->Ternary Complex\n(Fluoroquinolone-Enzyme-DNA) DNA Strand Breaks DNA Strand Breaks Ternary Complex\n(Fluoroquinolone-Enzyme-DNA)->DNA Strand Breaks Inhibition of DNA Replication Inhibition of DNA Replication DNA Strand Breaks->Inhibition of DNA Replication Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death

Signaling pathway of fluoroquinolone's mechanism of action.

Quantitative Efficacy of Fluoroquinolone Scaffolds

The evolution of the fluoroquinolone scaffold has led to a significant increase in potency and a broader spectrum of activity. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90) for key fluoroquinolones against common Gram-negative and Gram-positive pathogens, as well as their 50% inhibitory concentrations (IC50) against their target enzymes.

Table 1: Comparative MIC90 Values (µg/mL) of Fluoroquinolones

AntibioticGenerationEscherichia coliStaphylococcus aureus (MSSA)
Nalidixic AcidPrecursor16 - >1024>128
NorfloxacinSecond0.125 - 14 - 16
CiprofloxacinSecond0.015 - 10.25 - 2
LevofloxacinThird0.03 - 20.25 - 1
MoxifloxacinFourth0.03 - 0.50.063 - 0.125
GemifloxacinFourth0.03 - 0.250.03 - 0.063

Data compiled from multiple sources.[7][9][10][11][12][13][14][15][16][17][18][19][20]

Table 2: Comparative IC50 Values (µg/mL) against Target Enzymes

AntibioticE. coli DNA GyraseS. aureus Topoisomerase IV
Norfloxacin0.78
Ciprofloxacin0.5 - 2.1250.821 - 10
Levofloxacin1.56
Moxifloxacin1.54
Sparfloxacin1.04

Data compiled from multiple sources.[3][8][21][22][23][24][25]

Experimental Protocols

The discovery and development of fluoroquinolones relied on key chemical syntheses and microbiological assays. Below are detailed methodologies for some of these fundamental experiments.

Synthesis of the Core Scaffolds

Protocol 1: Synthesis of Nalidixic Acid

This synthesis involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.

  • Step 1: Condensation. A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.

  • Step 2: Cyclization. The resulting intermediate is heated at a high temperature to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • Step 3: Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid using a base.

  • Step 4: Alkylation. The carboxylic acid is then alkylated with ethyl iodide in the presence of a base to yield nalidixic acid.[1][26][27][28]

Protocol 2: Synthesis of Norfloxacin

The synthesis of norfloxacin typically starts from 3-chloro-4-fluoroaniline.

  • Step 1: Gould-Jacobs Reaction. 3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate and then cyclized at high temperature to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

  • Step 2: N-Alkylation. The quinolone nitrogen is alkylated with diethyl sulfate.

  • Step 3: Nucleophilic Substitution. The 7-chloro substituent is displaced by piperazine.

  • Step 4: Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid to give norfloxacin.

Protocol 3: Synthesis of Ciprofloxacin

A common route to ciprofloxacin begins with 2,4-dichloro-5-fluorobenzoyl chloride.[5]

  • Step 1: Acylation and Enamine Formation. 2,4-dichloro-5-fluorobenzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in the presence of a base.

  • Step 2: Cyclization. The resulting intermediate is reacted with cyclopropylamine, followed by ring closure with a base like potassium carbonate to form the quinolone core.[5]

  • Step 3: Nucleophilic Substitution. The 7-chloro group is then displaced by piperazine.

  • Step 4: Hydrolysis. Finally, the methyl ester is hydrolyzed to yield ciprofloxacin.[8][29][30][31]

Protocol 4: Synthesis of Levofloxacin

Levofloxacin synthesis involves an asymmetric approach to obtain the (S)-enantiomer.

  • Step 1: Synthesis of the Chiral Starting Material. (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid is a key chiral intermediate.

  • Step 2: Condensation. This intermediate is reacted with N-methylpiperazine in a solvent such as DMSO.[2][32]

  • Step 3: Work-up and Crystallization. The product is isolated and crystallized to obtain levofloxacin.[2][32][33][34]

Microbiological and Enzymatic Assays

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Antibiotic Solutions: A two-fold serial dilution of the fluoroquinolone is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Serial Dilution of Fluoroquinolone Serial Dilution of Fluoroquinolone Inoculation of Microtiter Plate Inoculation of Microtiter Plate Serial Dilution of Fluoroquinolone->Inoculation of Microtiter Plate Standardized Bacterial Inoculum Standardized Bacterial Inoculum Standardized Bacterial Inoculum->Inoculation of Microtiter Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Microtiter Plate->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visual Inspection for Growth->Determine Lowest Concentration with No Growth (MIC)

Workflow for MIC determination by broth microdilution.

Protocol 6: DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a fluoroquinolone to inhibit the enzymatic activity of its targets.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (e.g., relaxed plasmid DNA for gyrase supercoiling assay, or catenated DNA for topoisomerase IV decatenation assay), ATP, and necessary buffers and cofactors.

  • Inhibitor Addition: Varying concentrations of the fluoroquinolone are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specific time.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the formation of the product (e.g., supercoiled DNA or decatenated DNA). The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then determined.

Conclusion

The journey of the fluoroquinolone scaffold, from an accidental discovery to a rationally designed class of broad-spectrum antibiotics, is a testament to the power of medicinal chemistry. Through systematic structural modifications, scientists have been able to overcome the limitations of early quinolones, creating compounds with remarkable potency against a wide range of bacterial pathogens. The detailed understanding of their mechanism of action continues to guide the development of new derivatives aimed at combating the ever-present challenge of antibiotic resistance. This technical guide provides a foundational understanding of the history, discovery, and experimental basis of this critical class of therapeutic agents, serving as a valuable resource for researchers dedicated to the future of antibacterial drug development.

References

Theoretical Framework for the Investigation of 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 6-Fluoro-2,4-dihydroxyquinoline, a molecule of significant interest in medicinal chemistry. While direct experimental and computational studies on this specific compound are limited in publicly available literature, this document synthesizes methodologies and data from closely related fluorinated and dihydroxy-substituted quinoline derivatives to propose a robust research strategy. The guide outlines key computational chemistry techniques, including Density Functional Theory (DFT) for structural and spectroscopic analysis, alongside potential experimental workflows for synthesis and characterization. This document is intended to serve as a foundational resource for researchers initiating theoretical and experimental investigations into the properties and potential applications of this compound.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The introduction of fluorine substituents and hydroxyl groups can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. Specifically, the 6-fluoro substitution is a common feature in many fluoroquinolone antibiotics, while the 2,4-dihydroxy substitution can lead to interesting tautomeric equilibria and metal-chelating properties.

This compound thus represents a molecule with high potential for novel drug discovery. A thorough understanding of its electronic structure, reactivity, and spectroscopic signatures is paramount for its development. This guide details the theoretical approaches, primarily computational, that can be employed to elucidate these characteristics.

Theoretical and Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the properties of molecules like this compound. These theoretical studies are crucial for guiding synthetic efforts and interpreting experimental data.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic and structural properties of the target molecule.

Experimental Protocols:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The molecular structure of this compound will be optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[1]

    • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.[2]

    • Spectroscopic Predictions:

      • NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts.[3]

      • UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra.[1]

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic band gap, which is a key indicator of its reactivity.[4]

    • Molecular Electrostatic Potential (MEP): MEP maps will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[4]

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Data start Initial Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Prediction (GIAO) geom_opt->nmr_pred uv_vis_pred UV-Vis Prediction (TD-DFT) geom_opt->uv_vis_pred mo_analysis Molecular Orbital Analysis (HOMO-LUMO) geom_opt->mo_analysis mep_map MEP Mapping geom_opt->mep_map opt_geom Optimized Geometry freq_calc->opt_geom vib_freq Vibrational Frequencies (IR/Raman) freq_calc->vib_freq nmr_shifts Predicted NMR Shifts nmr_pred->nmr_shifts abs_spectra Predicted Absorption Spectra uv_vis_pred->abs_spectra reactivity Reactivity Descriptors mo_analysis->reactivity mep Molecular Electrostatic Potential Map mep_map->mep

Predicted Physicochemical and Spectroscopic Data

Based on theoretical studies of analogous compounds, the following tables summarize the expected quantitative data for this compound. These values should be confirmed by direct computational studies and experimental validation.

Table 1: Predicted Molecular Properties
PropertyPredicted ValueMethodReference Compound(s)
Dipole Moment (Debye) 2.0 - 4.0DFT/B3LYPIsoquinoline, 6-Chloroquinoline[1][5]
HOMO Energy (eV) -6.0 to -7.0DFT/B3LYP2,4-dihydroxyquinoline derivatives[6]
LUMO Energy (eV) -1.5 to -2.5DFT/B3LYP2,4-dihydroxyquinoline derivatives[6]
Energy Gap (eV) 4.0 - 5.0DFT/B3LYP2,4-dihydroxyquinoline derivatives[6]
Table 2: Predicted Vibrational Frequencies (cm-1)
Vibrational ModePredicted Wavenumber RangeExpected IntensityReference Compound(s)
O-H Stretching 3400 - 3600Strong (IR)Dihydroxyquinoline derivatives[7]
N-H Stretching 3300 - 3500Medium (IR)2-quinolone tautomer[8]
C-H Stretching (Aromatic) 3000 - 3100Medium (IR)Quinoline derivatives[2][9]
C=O Stretching 1650 - 1700Strong (IR)4-quinolone tautomer[10]
C=C/C=N Stretching 1400 - 1600Strong (IR, Raman)Quinoline derivatives[2][9]
C-F Stretching 1200 - 1300Strong (IR)Fluorinated quinolines[11]
Table 3: Predicted 13C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Chemical Shift RangeReference Compound(s)
C2 (C-OH) 160 - 1706,7-difluoro-4-hydroxyquinoline derivative[8]
C4 (C-OH) 165 - 1756,7-difluoro-4-hydroxyquinoline derivative[8]
C6 (C-F) 155 - 165 (JC-F ≈ 250 Hz)8-fluoro-2,3-dimethylquinolin-4-yl benzoate[11]
Other Aromatic Carbons 110 - 140Quinoline derivatives[3][11]

Proposed Synthetic and Analytical Workflow

While this guide focuses on theoretical studies, a robust investigation requires experimental validation. The following outlines a general workflow for the synthesis and characterization of this compound.

Experimental Protocols:

  • Synthesis: A potential synthetic route could involve the cyclization of a substituted aniline with a suitable dicarbonyl compound, a common method for quinoline synthesis. For instance, a modified Knorr quinoline synthesis using 4-fluoroaniline and a malonic acid derivative could be explored.[12]

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.[8]

  • Characterization: The structure of the synthesized compound would be confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (1H, 13C, 19F): To elucidate the chemical structure and confirm the presence and position of the fluorine atom.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • UV-Vis Spectroscopy: To analyze the electronic transitions.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Synthesis of this compound (e.g., Knorr Synthesis) purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis validation Comparison of Experimental and Theoretical Data nmr->validation ms->validation ir->validation uv_vis->validation

Potential Biological Activity and Signaling Pathways

Given the structural motifs present in this compound, it is plausible to hypothesize its involvement in certain biological pathways. Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. The dihydroxyquinoline scaffold is also found in compounds with various biological activities.

While no specific signaling pathways have been elucidated for this molecule, a general hypothesis for its antibacterial action, based on the fluoroquinolone class of antibiotics, is presented below.

G molecule This compound target Bacterial DNA Gyrase / Topoisomerase IV molecule->target Inhibition dna_replication Inhibition of DNA Replication target->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and preliminary experimental investigation of this compound. By leveraging established computational methodologies and drawing parallels with structurally related compounds, researchers can efficiently predict its physicochemical properties, guide its synthesis, and begin to explore its potential as a novel therapeutic agent. The synergistic application of theoretical calculations and experimental validation will be crucial in unlocking the full potential of this promising molecule.

References

An In-depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-2,4-dihydroxyquinoline, identified by CAS number 1677-37-8, is a fluorinated derivative of the 2,4-dihydroxyquinoline scaffold. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to the diverse biological activities exhibited by quinoline derivatives. The incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The table below summarizes the offerings from various suppliers.

SupplierCAS NumberPurityAvailable Quantities
Zhejiang Jiuzhou Chem Co.,Ltd1677-37-899%Bulk (1-100 Metric Ton/Day)[1]
2A Biotech1677-37-896%+Not specified[2]
BOC Sciences1677-37-895%Custom synthesis[]
Appchem1677-37-8Not specifiedNot specified[4]
Adamas-beta1677-37-8Not specifiedNot specified[5]
ChemicalBook1677-37-8Not specifiedNot specified[6]

Synthesis and Chemical Properties

A plausible synthetic approach would involve the reaction of 4-fluoroaniline with a malonic ester, followed by a thermal cyclization. This type of reaction, known as the Gould-Jacobs reaction, is a well-established method for forming the 4-hydroxyquinoline core. The general workflow for such a synthesis is depicted below.

cluster_synthesis Proposed Synthesis Workflow 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation Malonic_Ester Malonic_Ester Malonic_Ester->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 6-Fluoro-2,4- dihydroxyquinoline Cyclization->Product

A proposed synthetic workflow for this compound.

It is important to note that 2,4-dihydroxyquinolines can exist in tautomeric forms, predominantly as the 4-hydroxy-2(1H)-quinolone form. This tautomerism is a critical consideration for its chemical reactivity and biological interactions.

Potential Biological Activities and Applications in Drug Development

Direct experimental data on the biological activity of this compound is limited in the public domain. However, based on the well-documented activities of structurally related fluoroquinolones and 2,4-dihydroxyquinoline derivatives, several potential therapeutic applications can be hypothesized.

Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[7] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] It is plausible that this compound could exhibit antibacterial or antifungal properties.

Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents.[7] The 2,4-dihydroxyquinoline scaffold, in particular, has been shown to be a versatile template for developing compounds with cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory properties.

The workflow for investigating the biological potential of a novel compound like this compound would typically involve a series of in vitro assays.

cluster_screening Biological Screening Workflow Compound 6-Fluoro-2,4- dihydroxyquinoline Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-response, Mechanism of Action) Hit_Identification->Secondary_Assays Active End Hit_Identification->End Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A general workflow for the biological evaluation of a new chemical entity.

Experimental Protocols: A General Approach

Given the lack of specific protocols for this compound, the following are generalized methodologies for key experiments based on related compounds.

General Protocol for Knorr-type Quinoline Synthesis

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

  • Formation of the β-ketoanilide:

    • Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add an equivalent of a malonic ester derivative (e.g., diethyl malonate).

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

  • Cyclization:

    • The crude intermediate is added to a cyclizing agent, such as polyphosphoric acid or a high-boiling point solvent like Dowtherm A.

    • Heat the mixture to a high temperature (typically >200 °C) to effect cyclization.

    • Monitor the reaction by TLC.

    • After cooling, the product is isolated by precipitation and purified, for example, by recrystallization.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare an inoculum of the test microorganism standardized to a 0.5 McFarland turbidity standard.

  • Add the standardized inoculum to each well.

  • Include appropriate controls (growth control without compound, sterility control without inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, related fluoroquinolones are known to primarily target bacterial DNA replication. In the context of potential anticancer activity, quinoline derivatives have been shown to interact with various cellular targets and signaling pathways, including:

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death.

The potential interaction of this compound with such pathways would need to be investigated through specific molecular and cellular assays.

cluster_pathway Hypothesized Cellular Targets Compound 6-Fluoro-2,4- dihydroxyquinoline Topoisomerase Topoisomerase Compound->Topoisomerase Kinases Kinases Compound->Kinases Apoptosis_Proteins Apoptosis-related Proteins Compound->Apoptosis_Proteins DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Transduction Altered Signal Transduction Kinases->Signal_Transduction Cell_Death Apoptosis Apoptosis_Proteins->Cell_Death DNA_Damage->Cell_Death Signal_Transduction->Cell_Death

Hypothesized cellular targets and pathways for this compound.

Conclusion

This compound is a readily available chemical building block with significant potential for drug discovery and development. While specific biological data for this compound is currently sparse, the known activities of related fluoroquinolones and 2,4-dihydroxyquinoline derivatives provide a strong rationale for its investigation as a potential antimicrobial, anticancer, or anti-inflammatory agent. Further research is warranted to fully elucidate its synthetic pathways, chemical properties, and biological activities, including its mechanism of action and effects on cellular signaling pathways. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-2,4-dihydroxyquinoline from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,4-dihydroxyquinoline is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals. The presence of the fluorine atom at the 6-position can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This document provides a detailed protocol for the synthesis of this compound from 4-fluoroaniline, a common starting material in medicinal chemistry. The described method is based on a two-step process involving an initial condensation followed by a thermal cyclization.

Principle

The synthesis of this compound from 4-fluoroaniline is typically achieved through a condensation reaction between 4-fluoroaniline and a malonic acid derivative, such as diethyl malonate, to form an intermediate, followed by a high-temperature intramolecular cyclization. This thermal cyclization, often carried out in a high-boiling point solvent like diphenyl ether, leads to the formation of the quinoline ring system.

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
4-Fluoroaniline1.0 equivalentStarting material
Diethyl malonate1.1 equivalentsReagent for forming the dihydroxyquinoline scaffold
Diphenyl ether~10-20 volumesHigh-boiling solvent for cyclization
Reaction Conditions
Condensation Temperature140-160 °CFormation of the intermediate
Cyclization Temperature240-250 °CIntramolecular ring closure
Reaction Time2-4 hoursTotal reaction time
Product Characterization
AppearanceOff-white to pale yellow solid
Yield75-85%Typical isolated yield
Purity (by HPLC)>98%After recrystallization
Melting Point>300 °C (decomposes)Expected for this class of compounds

Experimental Protocols

Materials and Reagents:

  • 4-Fluoroaniline (C₆H₆FN)

  • Diethyl malonate (C₇H₁₂O₄)

  • Diphenyl ether (C₁₂H₁₀O)

  • Ethanol (C₂H₅OH)

  • Hexane (C₆H₁₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture with stirring to 140-160 °C. The reaction is typically exothermic and the mixture will become homogeneous.

  • Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may solidify upon cooling.

  • Wash the crude intermediate with hexane to remove any unreacted starting materials and byproducts.

Step 2: Thermal Cyclization to this compound

  • To a separate round-bottom flask containing a high-boiling point solvent such as diphenyl ether (approximately 10-20 volumes relative to the intermediate), add the crude intermediate from Step 1.

  • Heat the mixture with vigorous stirring to 240-250 °C.

  • Maintain this temperature for 15-30 minutes to facilitate the intramolecular cyclization.

  • After the cyclization is complete, allow the reaction mixture to cool to room temperature. The desired product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a suitable solvent like ethanol to remove residual diphenyl ether.

  • Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Safety Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • 4-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Visualizations

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 4-Fluoroaniline 4-Fluoroaniline Intermediate Intermediate 4-Fluoroaniline->Intermediate + Diethyl malonate (140-160 °C) Diethyl_malonate Diethyl malonate This compound This compound Intermediate->this compound Thermal Cyclization (240-250 °C, Diphenyl ether)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

G start Start step1 Condensation: 4-Fluoroaniline + Diethyl malonate (140-160 °C, 1-2h) start->step1 step2 Cooling & Washing: Cool to RT, wash with hexane step1->step2 step3 Cyclization: Add intermediate to hot diphenyl ether (240-250 °C, 15-30 min) step2->step3 step4 Precipitation & Filtration: Cool to RT, filter product step3->step4 step5 Purification: Wash with ethanol, then recrystallize step4->step5 end End Product: Pure this compound step5->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Gould-Jacobs Synthesis of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a valuable scaffold in medicinal chemistry, via the Gould-Jacobs reaction. The protocols are designed for practical application in a laboratory setting.

Introduction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinoline derivatives, which are core structures in numerous pharmacologically active compounds. This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline scaffold. The introduction of a fluorine atom at the 6-position of the quinoline ring is of particular interest in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound and its tautomeric form, 6-fluoro-4-hydroxy-2(1H)-quinolone, are key intermediates in the synthesis of various therapeutic agents, including fluoroquinolone antibiotics.

Reaction Pathway

The synthesis of this compound via the Gould-Jacobs reaction proceeds through a multi-step pathway, starting from 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

Gould_Jacobs_Pathway Reactants 4-Fluoroaniline + Diethyl ethoxymethylenemalonate Intermediate1 Ethyl 2-(4-fluoroanilino)methylenemalonate Reactants->Intermediate1 Condensation (100-140°C) Intermediate2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (e.g., Diphenyl ether, ~250°C) Intermediate3 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 Hydrolysis (e.g., NaOH, H2O, heat) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a known procedure for the synthesis of the key intermediate.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole, 66.6 g) and diethyl ethoxymethylenemalonate (0.6 mole, 129.79 g).

  • Heat the mixture to 140°C with stirring. Allow the ethanol generated during the reaction to distill off over approximately one hour.

  • After the initial reaction, add 500 ml of diphenyl ether to the flask.

  • Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash with diethyl ether, and air dry.

Expected Yield: Approximately 97.3 g (69% yield) of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[1]

Part 2: Synthesis of this compound

This part of the protocol involves the hydrolysis of the ester followed by decarboxylation.

Materials:

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) for acidification

  • Water

  • Heating apparatus

  • Filtration apparatus

Procedure:

Step 1: Hydrolysis

  • Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (from Part 1) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Step 2: Decarboxylation

  • Place the dried 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected final product.

Table 1: Reactant and Intermediate Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
4-FluoroanilineC₆H₆FN111.12Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Starting Material
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀FNO₃249.21Intermediate

Table 2: Physicochemical and Spectroscopic Data of this compound and Analogs

PropertyData (for 6-Fluoro-4-hydroxy-2-methylquinoline)Expected for this compound
Molecular Formula C₁₀H₈FNOC₉H₆FNO₂
Molecular Weight 177.18179.15
Melting Point 273-277 °C[2]Expected to be a high-melting solid
¹H NMR -Aromatic protons expected in the range of 7.0-8.0 ppm. Due to tautomerism, signals for N-H and O-H protons may be observed, with their chemical shifts being solvent-dependent. The presence of multiple tautomers can lead to a complex spectrum.
¹³C NMR -Aromatic carbons and carbons of the heterocyclic ring will show characteristic signals. The C-F coupling will be observable. The chemical shifts of C2 and C4 will be indicative of the predominant tautomeric form (e.g., C=O vs. C-OH).
Mass Spectrometry -The molecular ion peak (M+) is expected at m/z 179. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments from the quinoline ring.
Infrared (IR) Spectroscopy -Characteristic peaks for O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching (if the quinolone tautomer is present, ~1650-1690 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) are expected.

Tautomerism in 2,4-Dihydroxyquinolines

It is crucial for researchers to be aware of the tautomeric nature of 2,4-dihydroxyquinoline derivatives. The target compound, this compound, can exist in equilibrium with its tautomeric forms, primarily 6-fluoro-4-hydroxy-2(1H)-quinolone and 6-fluoro-2-hydroxy-4(1H)-quinolone. The predominant tautomer in a given state (solid or solution) depends on factors such as the solvent, temperature, and pH. This tautomerism significantly influences the compound's spectroscopic properties, particularly its NMR spectra.[6]

Tautomerism A This compound (Diol Form) B 6-Fluoro-4-hydroxy-2(1H)-quinolone (Amide Form) A->B C 6-Fluoro-2-hydroxy-4(1H)-quinolone (Vinylogous Acid Form) B->C

Caption: Tautomeric forms of this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis p1_start Mix 4-Fluoroaniline and DEEM p1_heat1 Heat to 140°C p1_start->p1_heat1 p1_add_solvent Add Diphenyl Ether p1_heat1->p1_add_solvent p1_reflux Reflux at ~250°C p1_add_solvent->p1_reflux p1_cool Cool to RT p1_reflux->p1_cool p1_precipitate Precipitate with Diethyl Ether p1_cool->p1_precipitate p1_filter Filter and Dry p1_precipitate->p1_filter p1_product Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate p1_filter->p1_product p2_hydrolysis Hydrolyze with NaOH p1_product->p2_hydrolysis Proceed to Part 2 p2_acidify Acidify with HCl p2_hydrolysis->p2_acidify p2_filter1 Filter and Dry Intermediate Acid p2_acidify->p2_filter1 p2_decarboxylate Decarboxylate by Heating p2_filter1->p2_decarboxylate p2_purify Recrystallize p2_decarboxylate->p2_purify p2_product This compound p2_purify->p2_product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Conrad-Limpach Synthesis of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a valuable scaffold in medicinal chemistry, via the Conrad-Limpach reaction. This versatile intermediate is a key building block for the development of novel therapeutic agents, particularly in the fields of antibacterial and anticancer research.[1][2][3] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a common strategy in drug design to enhance metabolic stability and biological activity.[]

Overview of the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[5] The reaction proceeds in two key steps:

  • Condensation: An aromatic amine, in this case, 4-fluoroaniline, is condensed with a β-ketoester, diethyl malonate, to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at a high temperature to yield the final 4-hydroxyquinoline product.[6]

This synthetic route is particularly advantageous for producing quinolones with substitution on the benzene ring.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Fluoroaniline371-40-4C₆H₆FN111.12
Diethyl malonate105-53-3C₇H₁₂O₄160.17
Diphenyl ether101-84-8C₁₂H₁₀O170.21
Ethanol64-17-5C₂H₆O46.07
Hexanes110-54-3C₆H₁₄86.18
Step 1: Condensation of 4-Fluoroaniline and Diethyl Malonate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to 140-150°C with constant stirring.

  • Maintain this temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate.

  • During the reaction, ethanol is formed as a byproduct and can be observed condensing.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, diethyl 2-((4-fluorophenyl)amino)maleate, is a viscous oil and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether. The volume of the solvent should be sufficient to allow for efficient stirring and heat transfer.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere.[5] A short-path distillation apparatus can be used to remove the ethanol that is eliminated during the cyclization.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solvent.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexanes to remove any residual diphenyl ether.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation

Product Characterization
PropertyValue
Product Name This compound
CAS Number 1677-37-8[7]
Appearance White to off-white powder[7]
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Purity (Typical) >99%[7]
Yield (Expected) 75-85%
Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.5-12.5 (br s, 1H, OH), 10.0-11.0 (br s, 1H, OH/NH), 7.8-8.0 (dd, 1H), 7.4-7.6 (m, 2H), 5.8-6.0 (s, 1H).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 170-175 (C=O), 160-165 (C-F, d, ¹JCF ≈ 240-250 Hz), 145-150 (C), 135-140 (C), 120-125 (CH, d), 115-120 (CH, d), 110-115 (CH, d), 90-95 (CH).
Mass Spectrometry (ESI-MS) m/z: 180.04 [M+H]⁺, 178.03 [M-H]⁻

Mandatory Visualizations

Reaction Workflow

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification start 4-Fluoroaniline + Diethyl Malonate intermediate Heat (140-150°C, 2-3h) start->intermediate product1 Crude Intermediate: Diethyl 2-((4-fluorophenyl)amino)maleate intermediate->product1 intermediate2 Add Diphenyl Ether product1->intermediate2 cyclization Heat (~250°C, 30-60 min) intermediate2->cyclization precipitation Cooling & Precipitation cyclization->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the Conrad-Limpach synthesis.

Signaling Pathway Context: Fluoroquinolones as DNA Gyrase Inhibitors

Fluoroquinolones, a class of compounds for which this compound is a precursor, are well-known for their antibacterial activity.[][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][12]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., derivative of This compound) DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by fluoroquinolones.

References

experimental protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on the well-established Gould-Jacobs reaction, a versatile method for constructing the quinoline scaffold.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a valuable precursor for the synthesis of more complex molecules, including potential anti-infective and anti-cancer agents.[1][2] This protocol details a robust synthetic route starting from 4-fluoroaniline and diethyl malonate.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process involving the initial condensation of 4-fluoroaniline with diethyl malonate to form an intermediate, followed by a high-temperature intramolecular cyclization.

Step 1: Condensation

4-Fluoroaniline reacts with diethyl malonate in the absence of a solvent at elevated temperatures to yield diethyl 2-((4-fluorophenyl)amino)methylene)malonate.

Step 2: Cyclization

The intermediate undergoes thermal cyclization in a high-boiling point solvent, such as diphenyl ether, to form the quinoline ring system. Subsequent in-situ hydrolysis and decarboxylation of the ester group at the 3-position would lead to the desired 2,4-dihydroxy product.

Experimental Protocol

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Fluoroaniline371-40-4111.121 equivalent
Diethyl malonate105-53-3160.171.1 equivalents
Diphenyl ether101-84-8170.21As solvent
Ethanol64-17-546.07For recrystallization
Hexane110-54-386.18For washing

Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Apparatus for thin-layer chromatography (TLC)

  • Melting point apparatus

  • Rotary evaporator

Procedure

Part 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture with stirring at 130-140°C for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate will often solidify upon cooling.

  • Wash the crude solid with cold hexane to remove any unreacted starting materials. The resulting intermediate can often be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Carefully add the crude intermediate from Part 1 to a round-bottom flask containing diphenyl ether.

  • Heat the mixture to 240-250°C with vigorous stirring for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.[3]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization Data (Expected)

PropertyValue
AppearanceOff-white to pale yellow solid
Melting Point (°C)>250 (Decomposition may be observed)
Molecular FormulaC₉H₆FNO₂
Molecular Weight ( g/mol )179.15

Note: Actual yields and melting points should be determined experimentally.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 4-Fluoroaniline is toxic and should be handled with care.[4]

  • Diphenyl ether has a high boiling point and can cause severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for all reagents before use.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start Start: 4-Fluoroaniline & Diethyl Malonate heat_stir Heat & Stir (130-140°C, 2-3h) start->heat_stir tlc1 Monitor by TLC heat_stir->tlc1 cool_wash Cool & Wash with Hexane tlc1->cool_wash intermediate Intermediate: Diethyl 2-((4-fluorophenyl)amino) methylene)malonate cool_wash->intermediate cyclization Add to Diphenyl Ether & Heat (240-250°C) intermediate->cyclization To next step tlc2 Monitor by TLC cyclization->tlc2 cool_precipitate Cool & Precipitate with Hexane tlc2->cool_precipitate filtration Vacuum Filtration cool_precipitate->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Final Product: this compound recrystallization->final_product

References

Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,4-dihydroxyquinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a member of the broader quinolone class, which includes potent antibacterial agents, understanding its physicochemical properties through comprehensive analytical characterization is paramount for its development and application.[1][2] The presence of a fluorine atom can significantly influence metabolic stability, lipophilicity, and target binding affinity, making its precise characterization critical.[3]

This document provides a detailed guide to the key analytical techniques for the structural elucidation and purity assessment of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs, such as 6-fluoro-4-hydroxy-2-methylquinoline and other fluoroquinolone derivatives, to provide representative protocols and expected data.[4]

I. Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure and connectivity of atoms within a molecule.[3] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative. The compound can exist in tautomeric forms, which will influence the spectroscopic output.[1][3]

Table 1: Predicted NMR Spectroscopic Data for this compound (based on related compounds)

TechniquePredicted Chemical Shifts (ppm) and Coupling ConstantsRationale and Key Features
¹H NMR Aromatic Protons: ~7.0-8.5 ppmHydroxyl Protons: ~10.0-13.0 ppm (broad signals)The fluorine atom at the C6 position is expected to cause splitting of adjacent proton signals (H-F coupling). The electron-withdrawing nature of fluorine can lead to downfield shifts of nearby protons.[4] The hydroxyl protons are expected to be downfield and broad due to hydrogen bonding and exchange.
¹³C NMR Aromatic Carbons: ~110-160 ppmC-OH Carbon: ~160-170 ppmThe carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons of the hydroxyl groups will appear in the downfield region.[5]
¹⁹F NMR Aryl Fluoride: ~ -110 to -120 ppmThe chemical shift is highly sensitive to the electronic environment of the fluorine atom. For related 6-fluoroquinoline derivatives, signals appear in this region.[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[4]

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • A spectral width of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[4]

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.[3]

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueExpected m/zKey Features
HRMS (ESI+) [M+H]⁺ = 180.0455The molecular formula of this compound is C₉H₆FNO₂. The calculated monoisotopic mass of the protonated molecule is 180.0455.
MS/MS Fragmentation of the quinoline ringTandem MS (MS/MS) can be used to induce fragmentation and analyze the daughter ions for further structural confirmation.[4]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Data Acquisition:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[4]

    • For structural confirmation, perform tandem MS (MS/MS) experiments.[4]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Key Features
O-H Stretch 3200-3600 (broad)The broadness of the peak is indicative of hydrogen bonding.
C=C Stretch (Aromatic) 1500-1600Characteristic of the quinoline ring system.
C-O Stretch 1200-1300Associated with the hydroxyl groups.
C-F Stretch 1000-1100Indicative of the fluorine substituent.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]

II. Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for the analysis of quinoline derivatives.[6]

Table 4: HPLC Method Parameters for this compound

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of methanol or acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer, pH 3-4).
Flow Rate 1.0 mL/min[4]
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV-Vis scan).[4]
Injection Volume 10-20 µL

Experimental Protocol: HPLC Analysis

  • Preparation of Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or the mobile phase.[6]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

    • Sample Solution: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas for quantification.[6]

III. Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and purity of the compound.[7][8]

Table 5: Predicted Thermal Analysis Data for this compound

TechniqueExpected ObservationsKey Features
TGA Decomposition at elevated temperatures.The robust quinoline ring and fluorine substitution are expected to confer high thermal stability. The initial mass loss may correspond to the loss of water if the compound is a hydrate.[8]
DSC Sharp endothermic peak.The melting point can be determined from the peak of the endotherm. The sharpness of the peak is an indicator of purity.[7]

Experimental Protocol: Thermal Analysis

  • TGA Methodology:

    • Place a small amount of the sample (5-10 mg) in a tared TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the mass loss as a function of temperature.[8]

  • DSC Methodology:

    • Place a small amount of the sample (2-5 mg) in an aluminum DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow relative to an empty reference pan.

IV. Visualized Workflows

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_techniques Analytical Techniques Crude_Product Crude Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_ID Structural Identification Pure_Compound->Structural_ID Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis NMR NMR (¹H, ¹³C, ¹⁹F) Structural_ID->NMR MS Mass Spectrometry Structural_ID->MS IR IR Spectroscopy Structural_ID->IR HPLC HPLC Purity_Analysis->HPLC Thermal Thermal Analysis Purity_Analysis->Thermal

Caption: General analytical workflow for the characterization of this compound.

HPLC_Method_Development Start Start: Define Analytical Goal Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH) Column_Selection->Mobile_Phase Detection Detector Settings (Wavelength) Mobile_Phase->Detection System_Suitability System Suitability Testing Detection->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation

Caption: Logical workflow for HPLC method development for this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to fully elucidate its structure and assess its purity. While direct data may be limited, the protocols and expected results outlined in this guide, based on closely related fluoroquinolone compounds, provide a robust framework for researchers. The combination of NMR, mass spectrometry, IR spectroscopy, HPLC, and thermal analysis will ensure a comprehensive and accurate characterization of this promising molecule.

References

Application Notes and Protocols: 6-Fluoro-2,4-dihydroxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-fluoro-2,4-dihydroxyquinoline and its derivatives in medicinal chemistry. This scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The inclusion of a fluorine atom at the 6-position can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of these compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The primary mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] In cancer, these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways.[3][4]

Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various this compound derivatives against a panel of bacterial and fungal strains.

Derivative TypeTest OrganismActivity Metric (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus epidermidis3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidMicrococcus luteus3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidBacillus cereus2.4
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coli1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidKlebsiella pneumoniae1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCandida albicans25
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidAspergillus niger>100
Quinoline-based Hydroxyimidazolium HybridsCryptococcus neoformans15.6 - 250
Quinoline-based Hydroxyimidazolium HybridsStaphylococcus aureus2 - 20

Data sourced from multiple studies for illustrative purposes.[5][6]

Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of several this compound derivatives against a panel of human cancer cell lines.

Derivative TypeCancer Cell LineActivity Metric (µM)
N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-2 (Colorectal)42.5
N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)10.3
N-(4-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-2 (Colorectal)40.2
N-(4-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)10.8
Quinoline-based dihydrazone derivative 3bMCF-7 (Breast)7.016
Quinoline-based dihydrazone derivative 3cMCF-7 (Breast)7.05

Data sourced from multiple studies for illustrative purposes.[3][4]

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[7][8] It involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add the crude intermediate from the previous step to a high-boiling point solvent like diphenyl ether in a separate flask. Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Saponification: Collect the precipitate by filtration and wash with a non-polar solvent like hexane. Suspend the solid in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours to hydrolyze the ester.

  • Acidification and Isolation: After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland)

  • This compound derivative stock solution (in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted microbial suspension to each well containing the compound dilutions.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[10]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & MoA start This compound Core derivatization Chemical Derivatization start->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer data_analysis Quantitative Data Analysis antimicrobial->data_analysis anticancer->data_analysis moa Mechanism of Action Studies data_analysis->moa

Caption: General experimental workflow for drug discovery.

mechanism_of_action quinolone 6-Fluoroquinolone Derivative gyrase DNA Gyrase / Topoisomerase IV quinolone->gyrase Inhibition dna Bacterial DNA gyrase->dna Supercoiling/Relaxation replication_fork Replication Fork Stalling gyrase->replication_fork Stabilizes DNA cleavage complex cell_death Bacterial Cell Death replication_fork->cell_death

Caption: Antimicrobial mechanism of action.

anticancer_pathway quinolone This compound Derivative pi3k PI3K quinolone->pi3k Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

References

Derivatization of 6-Fluoro-2,4-dihydroxyquinoline: A Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The 6-fluoro-2,4-dihydroxyquinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent biological activities, coupled with the advantageous properties conferred by the fluorine substituent, make it an attractive starting point for derivatization in the pursuit of new anticancer and antimicrobial drugs. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the biological evaluation of its derivatives.

Introduction to this compound in Drug Discovery

Quinoline and its derivatives have long been a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, such as the widely used fluoroquinolone antibiotics.[2] The introduction of a fluorine atom at the C-6 position has been a critical advancement, significantly enhancing the antibacterial potency and pharmacokinetic profiles of these drugs.[2][3] Beyond their antibacterial prowess, fluoroquinolone derivatives have garnered increasing attention for their potential as anticancer agents.[4][5] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[6]

The this compound core, which exists in tautomeric equilibrium with 6-fluoro-4-hydroxy-2(1H)-quinolone, provides multiple sites for chemical modification.[1] Derivatization at the N-1, C-3, and C-7 positions allows for the fine-tuning of biological activity and selectivity, making it a highly adaptable scaffold for structure-activity relationship (SAR) studies.

Synthetic Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization can be achieved through established synthetic routes. A common approach involves the cyclization of a substituted aniline with a malonic acid derivative.

I. Synthesis of the Core Scaffold: 6-Fluoro-4-hydroxy-2(1H)-quinolone

A versatile method for the synthesis of the 6-fluoro-4-hydroxy-2(1H)-quinolone core involves the reaction of 4-fluoroaniline with diethyl malonate, followed by a thermal cyclization.

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heating: Heat the mixture at 120-130°C for 2 hours.

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to 240-250°C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol to obtain the purified ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

II. Derivatization of the 6-Fluoro-4-hydroxy-2(1H)-quinolone Scaffold

The core scaffold can be further modified at several positions to generate a library of diverse compounds.

  • N-Alkylation/Arylation (N-1 Position): The nitrogen atom of the quinolone ring can be alkylated or arylated to introduce various substituents, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1]

Protocol 2: N-Alkylation of Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Reaction Setup: To a solution of ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80°C until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

  • Modification at the C-3 Position: The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other derivatives. This position is crucial for the biological activity of many quinolones.

Protocol 3: Synthesis of C-3 Amide Derivatives

  • Hydrolysis: Hydrolyze the ethyl ester of the N-alkylated quinolone derivative to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Amide Coupling: Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA) in a solvent like DMF.

  • Amine Addition: Add the desired amine to the activated acid and stir at room temperature until the reaction is complete.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the final amide product by chromatography or recrystallization.

Biological Activity and Data Presentation

Derivatives of this compound are expected to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The following tables summarize representative biological data for structurally related 6-fluoroquinolone derivatives.

Anticancer Activity Data
Derivative Core StructureCancer Cell LineActivity Metric (IC₅₀/GI₅₀, µM)Reference
6-Fluoro-4-oxo-quinolineMCF-7 (Breast)2.5[7]
Ofloxacin DerivativeMDA-MB-468 (Breast)0.41[6]
Ofloxacin DerivativeMCF-7 (Breast)0.42[6]
Ofloxacin DerivativeHOP-92 (Lung)0.50[6]
Ciprofloxacin DerivativeA549 (Lung)27.71[8]
Ciprofloxacin DerivativeHepG2 (Liver)22.09[8]
Antimicrobial Activity Data
Derivative Core StructureTest OrganismActivity Metric (MIC, µg/mL)Reference
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinolineStaphylococcus aureus4.1[9]
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinolineEscherichia coli1[9]
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinolineKlebsiella pneumoniae1[9]
2-Fluoro-9-oxime ketolide-quinolone hybridStreptococcus pneumoniae≤ 0.008[10]
Quinolone-2-one derivativeMRSA0.75[8]
Quinolone-2-one derivativeVRE0.75[8]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Derivatization Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_deriv Derivatization cluster_final Final Products 4-Fluoroaniline 4-Fluoroaniline Cyclization Cyclization 4-Fluoroaniline->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization 6-Fluoro-4-hydroxy-2(1H)-quinolone Core 6-Fluoro-4-hydroxy-2(1H)-quinolone Core Cyclization->6-Fluoro-4-hydroxy-2(1H)-quinolone Core N-Alkylation/Arylation N-Alkylation/Arylation 6-Fluoro-4-hydroxy-2(1H)-quinolone Core->N-Alkylation/Arylation C3-Modification C3-Modification 6-Fluoro-4-hydroxy-2(1H)-quinolone Core->C3-Modification C7-Substitution C7-Substitution 6-Fluoro-4-hydroxy-2(1H)-quinolone Core->C7-Substitution Derivative Library Derivative Library N-Alkylation/Arylation->Derivative Library C3-Modification->Derivative Library C7-Substitution->Derivative Library

Caption: Synthetic workflow for the derivatization of this compound.

Anticancer Mechanism of Action: Topoisomerase II Inhibition

G cluster_cell Cancer Cell Quinolone_Derivative 6-Fluoroquinolone Derivative Topo_II Topoisomerase II Quinolone_Derivative->Topo_II Inhibits DNA_Damage DNA Double-Strand Breaks Quinolone_Derivative->DNA_Damage Induces DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Essential for Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by 6-fluoroquinolone derivatives leading to apoptosis.

Antibacterial Mechanism of Action: DNA Gyrase Inhibition

G cluster_bacteria Bacterial Cell Fluoroquinolone 6-Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication_B Bacterial DNA Replication Fluoroquinolone->DNA_Replication_B Blocks DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Relaxes DNA_Supercoiling->DNA_Replication_B Required for Cell_Death Bacterial Cell Death DNA_Replication_B->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by 6-fluoroquinolone derivatives.

References

6-Fluoro-2,4-dihydroxyquinoline: A Versatile Precursor for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Among these, 6-fluoro-2,4-dihydroxyquinoline emerges as a particularly promising precursor for the synthesis of novel anticancer drug candidates. The incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of the resulting derivatives. The 2,4-dihydroxyquinoline core, which exists in tautomeric equilibrium with the 4-hydroxy-2-quinolone form, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties to optimize anticancer efficacy and selectivity.[3][4]

Derivatives of the quinoline family have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of cell cycle arrest, and the triggering of apoptosis.[4] These compounds have demonstrated significant activity against a range of cancer cell lines, highlighting the potential of this compound as a foundational molecule for the discovery of next-generation cancer therapeutics.[5][6]

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of anticancer agents derived from this compound. Detailed experimental protocols for key assays are provided, along with a summary of representative quantitative data from closely related fluoroquinolone derivatives to guide research efforts.

Data Presentation: Anticancer Activity of Fluoroquinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various fluoroquinolone derivatives against several human cancer cell lines. This data, from structurally related compounds, serves as a benchmark for the expected potency of novel agents derived from this compound.

Derivative ClassCancer Cell LineIC50 (µM)
Ciprofloxacin DerivativePC3 (Prostate)7.7 - 15.3[5]
Ciprofloxacin DerivativeSW480 (Colon)20.1 - 35.7[5]
Norfloxacin DerivativePC3 (Prostate)2.33[7]
Norfloxacin DerivativeMCF-7 (Breast)2.27[7]
Norfloxacin DerivativeMDA-MB-231 (Breast)1.52[7]
Levofloxacin-Hydroxamic Acid HybridA549 (Lung)2.1[5]
Levofloxacin-Hydroxamic Acid HybridHepG2 (Liver)2.3[5]
Levofloxacin-Hydroxamic Acid HybridMCF-7 (Breast)0.3[5]
Levofloxacin-Hydroxamic Acid HybridHeLa (Cervical)1.1[5]
Quinoline-based DihydrazoneBGC-823 (Gastric)7.01 - 34.32[6][8]
Quinoline-based DihydrazoneBEL-7402 (Hepatoma)7.01 - 34.32[6][8]
Quinoline-based DihydrazoneMCF-7 (Breast)7.01 - 34.32[6][8]
Quinoline-based DihydrazoneA549 (Lung)7.01 - 34.32[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the this compound precursor.

Materials:

  • This compound

  • Substituted benzyl halides or other alkylating/acylating agents

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other appropriate solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add K₂CO₃ (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzyl halide or other electrophile (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start: this compound step1 Dissolve in DMF Add K₂CO₃ start->step1 step2 Add Electrophile (e.g., Benzyl Halide) step1->step2 step3 Heat and Monitor (TLC) step2->step3 step4 Work-up: Quench, Extract, Dry step3->step4 step5 Purification: Column Chromatography step4->step5 end_node Characterized Derivative step5->end_node

Synthetic workflow for derivatization.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[4][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%. Treat the cells with various concentrations of the derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compounds (48-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_addition Add MTT Solution (4 hours) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

MTT assay experimental workflow.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways

The anticancer activity of quinoline derivatives is often mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are critical regulators of these processes and are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Many quinoline-based anticancer agents have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Quinoline This compound Derivative Quinoline->PI3K Quinoline->Akt

Inhibition of the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Its inhibition by quinoline derivatives can lead to cell cycle arrest and a reduction in tumor cell proliferation.

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Quinoline This compound Derivative Quinoline->Raf Quinoline->MEK

Inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a highly versatile and valuable precursor for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided in these application notes offer a robust framework for researchers to explore the therapeutic potential of its derivatives. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying mechanisms of action, the this compound scaffold can be effectively utilized to generate a new generation of potent and selective anticancer drugs.

References

Application Notes and Protocols for 6-Fluoro-2,4-dihydroxyquinoline in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. The introduction of a fluorine atom at the C-6 position of the quinolone ring has been a critical enhancement, leading to the development of highly potent fluoroquinolone antibiotics. 6-Fluoro-2,4-dihydroxyquinoline is a fluorinated quinolone derivative that serves as a key precursor in the synthesis of more complex antimicrobial agents. While specific antimicrobial data for this compound is not extensively available in publicly accessible literature, research on its closely related derivatives provides valuable insights into its potential applications in antimicrobial research.

This document provides an overview of the antimicrobial potential of compounds structurally related to this compound, along with detailed experimental protocols for their evaluation. The data presented herein is derived from studies on substituted 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids and should be considered as a foundational guide for investigating the antimicrobial properties of this compound and its novel derivatives.

Antimicrobial Activity of a Structurally Related Fluoroquinolone Derivative

The following table summarizes the in vitro antimicrobial activity of a representative 6-fluoroquinolone derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, against a panel of standard bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of a 6-Fluoroquinolone Derivative [1]

MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 91444.1
Staphylococcus epidermidisATCC 1553.1
Micrococcus luteusATCC 46983.1
Bacillus cereusATCC 117782.4
Gram-Negative Bacteria
Escherichia coliATCC 259221
Klebsiella pneumoniaeATCC 313141
Fungi
Candida albicansATCC 1023125
Aspergillus nigerATCC 16404>100

Mechanism of Action

Fluoroquinolones, the class of compounds to which this compound belongs, exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3]

  • Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]

  • Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In Gram-positive bacteria, topoisomerase IV is the main target.[2][3]

By forming a stable complex with the enzyme and DNA, fluoroquinolones block the progression of the replication fork, leading to DNA damage and ultimately cell death.[3]

G General Mechanism of Action of Fluoroquinolones A Fluoroquinolone B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Enzyme-DNA Complex B->C Forms D Inhibition of DNA Supercoiling and Decatenation C->D E Blockage of DNA Replication D->E F Bacterial Cell Death E->F

Caption: Fluoroquinolone Mechanism of Action.

Experimental Protocols

The following are detailed protocols for the synthesis of 6-fluoroquinolone precursors and the evaluation of their antimicrobial activity. These methods can be adapted for the study of this compound.

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives[1]

A general synthetic route to 6-fluoroquinolone derivatives involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications.

  • Step 1: Synthesis of Diethyl-N-(substituted-phenyl)aminomethylene malonate:

    • Heat a mixture of 3-chloro-4-fluoroaniline and diethyl-ethoxymethylenemalonate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the product by filtration.

  • Step 2: Cyclization to form Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylate:

    • Add the product from Step 1 to a suitable high-boiling point solvent like diphenyl ether.

    • Heat the mixture to reflux to induce cyclization.

    • Cool the reaction mixture and add a non-polar solvent like petroleum ether to precipitate the product.

    • Filter and wash the product.

  • Step 3: N-Alkylation/N-Arylation:

    • React the product from Step 2 with the desired alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    • Monitor the reaction by TLC.

    • Work up the reaction mixture to isolate the N-substituted product.

  • Step 4: Nucleophilic Substitution at C-7:

    • React the N-substituted product with the desired amine (e.g., a substituted piperazine) in a suitable solvent (e.g., pyridine or dimethyl sulfoxide).

    • Heat the reaction mixture to facilitate the substitution.

    • Isolate and purify the final product.

  • Step 5: Hydrolysis of the Ester:

    • Hydrolyze the ester group of the product from Step 4 using acidic or basic conditions to yield the final carboxylic acid derivative.

G General Synthesis Workflow for 6-Fluoroquinolones A Substituted Aniline C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Cyclization C->D E Ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate Core D->E F N-Alkylation / Arylation E->F G C-7 Nucleophilic Substitution F->G H Ester Hydrolysis G->H I Final 6-Fluoroquinolone Derivative H->I

Caption: Synthetic workflow for 6-fluoroquinolones.

Antimicrobial Susceptibility Testing: Agar Streak Dilution Method[1]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Media:

    • Prepare Mueller-Hinton agar for bacterial testing and Sabouraud dextrose agar for fungal testing according to the manufacturer's instructions.

    • Sterilize the media by autoclaving.

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Agar Plates with Compound:

    • Cool the sterile agar to 45-50 °C.

    • Add appropriate volumes of the compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78 µg/mL).

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing only the solvent at the highest concentration used.

  • Preparation of Inoculum:

    • Grow the microbial cultures in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the culture to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the microbial suspensions.

  • Incubation:

    • Incubate the bacterial plates at 37 °C for 24 hours.

    • Incubate the fungal plates at 28 °C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Workflow for Agar Streak Dilution Method A Prepare Media (MHA/SDA) C Prepare Serial Dilutions in Molten Agar A->C B Prepare Compound Stock Solution B->C D Pour Plates C->D F Spot Inoculate Plates D->F E Prepare Microbial Inoculum (0.5 McFarland) E->F G Incubate Plates F->G H Observe for Growth and Determine MIC G->H

Caption: Agar streak dilution method workflow.

Conclusion

While direct antimicrobial data for this compound is limited in readily available literature, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in the development of new antimicrobial agents. The provided data on a structurally related compound highlights the promising activity of the 6-fluoroquinolone core against a range of clinically relevant bacteria. The detailed protocols for synthesis and antimicrobial evaluation offer a solid foundation for researchers to explore the therapeutic potential of this compound and its novel analogs. Further investigation into this specific compound is warranted to fully elucidate its antimicrobial spectrum and mechanism of action.

References

Developing Novel Therapeutics from 6-Fluoro-2,4-dihydroxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Fluoro-2,4-dihydroxyquinoline as a scaffold for the development of novel therapeutics. This document outlines synthetic strategies, potential biological activities, and detailed protocols for in vitro evaluation. While direct quantitative biological data for this compound is limited in publicly available literature, this guide leverages data from closely related fluoroquinolone analogs to provide a strong starting point for research and development.

Introduction to the this compound Scaffold

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly enhance its metabolic stability, binding affinity to biological targets, and overall pharmacological profile. The 2,4-dihydroxy substitution pattern offers multiple points for further chemical modification, allowing for the fine-tuning of its therapeutic properties.

Potential Therapeutic Applications

Based on the known activities of structurally similar fluoroquinolone derivatives, this compound holds promise in several therapeutic areas:

  • Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. The planar nature of the quinoline ring allows for intercalation into DNA, and derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For this compound, a plausible synthetic route starts from 4-fluoroaniline and a malonic ester derivative.

Experimental Protocol: Generalized Synthesis

Materials:

  • 4-Fluoroaniline

  • Diethyl malonate (or a suitable derivative)

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Hexane

  • Ice

Procedure:

  • Condensation: In a round-bottom flask, mix 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents). Heat the mixture at 140-150°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Using Polyphosphoric Acid (PPA): Add the crude product from the condensation step to preheated PPA (at approximately 120°C) and stir for 30-60 minutes.

    • Using Dowtherm A: Add the crude product to Dowtherm A and heat to 250°C for 20-30 minutes.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral, followed by a wash with hexane.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Biological Activity Data (of Analogs)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of closely related fluoroquinolone derivatives to provide a comparative baseline for screening efforts.

Table 1: Anticancer Activity of Fluoroquinolone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Norfloxacin Derivative 73PC3 (Prostate)2.33[2]
Norfloxacin Derivative 73MCF-7 (Breast)2.27[2]
Norfloxacin Derivative 73MDA-MB231 (Breast)1.52[2]
Ciprofloxacin-chalcone HybridA549 (Lung)27.71[2]
Ciprofloxacin-chalcone HybridHepG2 (Liver)22.09[2]
Levofloxacin Derivative 125MCF-7 (Breast)0.3[2]

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
T-3811Methicillin-resistant S. aureus (MRSA)0.025 (MIC90)[3]
T-3811Penicillin-resistant S. pneumoniae0.05 (MIC90)[3]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidS. aureus4.1[4]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidE. coli1[4]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

Inhibition of Bacterial DNA Gyrase

Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, they stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase Bacterial Cell DNA_Gyrase DNA_Gyrase DNA_Replication_Transcription DNA_Replication_Transcription DNA_Gyrase->DNA_Replication_Transcription Bacterial_Cell_Death Bacterial_Cell_Death DNA_Gyrase->Bacterial_Cell_Death ATP ATP ATP->DNA_Gyrase Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Bacterial_Cell_Death

Caption: Inhibition of DNA Gyrase by Fluoroquinolones.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5] Many anticancer agents exert their effects by inhibiting this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits

Caption: Potential Inhibition of the PI3K/Akt Pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[6] Pro-inflammatory stimuli activate the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. Some quinoline derivatives may inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli IKK_Complex IKK_Complex Pro_inflammatory_Stimuli->IKK_Complex Activate IkB IkB IKK_Complex->IkB Phosphorylates for degradation NFkB NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->IKK_Complex Inhibits

Caption: Potential Inhibition of the NF-κB Pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory conditions. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to explore the therapeutic potential of this versatile chemical scaffold. Further investigation into the derivatization of this core structure and comprehensive screening against a wide range of biological targets are warranted to unlock its full potential in drug discovery.

References

Application Notes and Protocols for the Biological Screening of 6-Fluoro-2,4-dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The 2,4-dihydroxyquinoline scaffold is a particularly promising template for drug discovery. The strategic introduction of a fluorine atom at the C6 position can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.

These application notes provide a comprehensive framework for the biological screening of novel 6-Fluoro-2,4-dihydroxyquinoline derivatives. Detailed protocols for key in vitro assays are provided to guide researchers in evaluating the cytotoxic, antimicrobial, and enzyme-inhibitory potential of these compounds. Due to the limited availability of specific data for this exact scaffold, this document presents representative data from structurally related fluoroquinolone and dihydroxyquinoline analogs to serve as a practical guide.

Hypothesized Biological Activities

Based on the extensive research on related quinoline structures, this compound derivatives are hypothesized to exhibit several key biological activities:

  • Anticancer Activity: Many fluoroquinolone derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[1] Their mechanisms often involve the inhibition of essential enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3]

  • Antimicrobial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[4] The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Derivatives may also possess antifungal properties.[6][7]

  • Enzyme Inhibition: Beyond topoisomerases, quinoline derivatives have been shown to inhibit other key enzymes, such as tyrosinase, which is involved in melanogenesis.[8][9] This suggests a potential for these compounds in treating hyperpigmentation disorders or as targeted inhibitors for other disease-relevant enzymes.

Data Presentation: Biological Activity of Related Quinolone Derivatives

The following table summarizes quantitative data for structurally related fluoroquinolone derivatives to provide a benchmark for screening new compounds.

Compound ClassAssay TypeTarget/Cell LineActivity MetricValueReference
Ciprofloxacin DerivativesCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC504.3 µM - 60.9 µM[1]
Norfloxacin DerivativesCytotoxicity (MTT Assay)PC3 (Prostate Cancer)IC502.33 µM[1]
Levofloxacin-Chalcone HybridCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC500.3 µM[1]
Fluoroquinolone AnalogsTopoisomerase II InhibitionEnzyme AssayIC5051.66 µM[2]
Various Quinolone DerivativesAntibacterial (MIC)E. coli, S. aureusMIC2 µg/mL - 100 µg/mL[10]
Enoxacin sesquihydrateTyrosinase InhibitionEnzyme AssayIC5028 ± 4 µM[8][9]
SparfloxacinTyrosinase InhibitionEnzyme AssayIC5030 ± 2.8 µM[8][9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[3][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Protocol 3: Enzyme Inhibition Assay (Tyrosinase Inhibition)

This protocol measures the ability of a compound to inhibit the activity of an enzyme, using mushroom tyrosinase as an example.[8]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Absorbance Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 450-475 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[8][9]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

Visualizations

Experimental Workflow for Biological Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization Compound This compound Derivative Library Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial ActiveHits Identify Active Hits (IC50 < 10 µM or MIC < 16 µg/mL) Cytotoxicity->ActiveHits Antimicrobial->ActiveHits EnzymeAssay Mechanism-Specific Assays (e.g., Topoisomerase II, Tyrosinase) ActiveHits->EnzymeAssay Selectivity Selectivity Profiling (Normal vs. Cancer Cells) ActiveHits->Selectivity LeadCandidate Validated Lead Compound EnzymeAssay->LeadCandidate Selectivity->LeadCandidate SAR Structure-Activity Relationship (SAR) Studies LeadCandidate->SAR ADME In Vitro ADME/Tox LeadCandidate->ADME

Caption: Workflow for screening and development of this compound derivatives.

Plausible Signaling Pathway: Topoisomerase II Inhibition

Many quinoline-based anticancer agents function by inhibiting Topoisomerase II, an enzyme that resolves DNA tangles during replication. Inhibition traps the enzyme-DNA complex, leading to double-strand breaks and triggering apoptosis.[2][5][17]

G Compound This compound Derivative TopoII Topoisomerase II- DNA Complex Compound->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest

Caption: Pathway of apoptosis induction via Topoisomerase II inhibition by quinoline derivatives.

References

Application Notes and Protocols for the Functionalization of the 6-Fluoro-2,4-dihydroxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the 6-fluoro-2,4-dihydroxyquinoline scaffold, a privileged core structure in medicinal chemistry. The protocols and data presented herein are designed to facilitate the exploration of this scaffold's therapeutic potential, with a focus on developing novel anticancer and antimicrobial agents.

Introduction

The this compound scaffold is a key building block for the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom at the C6 position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. The dihydroxyquinoline core offers multiple reactive sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have shown promise as inhibitors of various kinases and other key cellular targets.

Synthetic Functionalization Strategies

The this compound core can be synthesized through the condensation of 4-fluoroaniline with a malonic acid derivative, followed by thermal cyclization. Once the core is obtained, it can be further functionalized at several positions. The tautomeric nature of the 2,4-dihydroxyquinoline system (existing in equilibrium with 4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone forms) influences its reactivity.

Key Functionalization Reactions:
  • O-Alkylation and O-Arylation: The hydroxyl groups at the C2 and C4 positions can be selectively alkylated or arylated to introduce a variety of substituents.

  • C3-Functionalization: The nucleophilic character of the C3 position allows for reactions such as halogenation, nitration, and alkylation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the scaffold can serve as substrates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino moieties, respectively.

  • N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated to further diversify the chemical space.

Data Presentation

Table 1: Anticancer Activity of Functionalized 6-Fluoroquinoline Derivatives
Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHA549 (Lung)>100[1]
1b CH3HHA549 (Lung)5.9[1]
1c HH4-cyclohexylphenylA549 (Lung)-[1]
1d HH4-fluorobenzyl amideA549 (Lung)-[1]
FQ-1 ---K562 (Leukemia)0.005[2]
FQ-2 ---PANC-1 (Pancreatic)0.11[2]
FQ-3 ---MCF-7 (Breast)0.30[2]
HQ-1 ---HCT116 (Colon)-[3]

Note: Data for closely related fluoroquinoline derivatives are presented to indicate the potential of the scaffold. Specific IC50 values for derivatives of this compound may vary.

Table 2: Antimicrobial Activity of Functionalized 6-Fluoroquinoline Derivatives
Compound IDR-Group at C7Test OrganismMIC (µg/mL)Reference
FQ-A 2,5-dioxo-piperazin-1-ylStaphylococcus aureus4.1[4]
FQ-A 2,5-dioxo-piperazin-1-ylEscherichia coli1[4]
FQ-A 2,5-dioxo-piperazin-1-ylKlebsiella pneumoniae1[4]
FQ-A 2,5-dioxo-piperazin-1-ylCandida albicans25[4]
FQ-B Reduced 2,4-dimethoxyphenylaminoStaphylococcus aureus0.004 µM[2]

Note: Data for functionalized 7-substituted fluoroquinolones are provided as representative examples of the antimicrobial potential.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Conrad-Limpach synthesis.

Materials:

  • 4-Fluoroaniline

  • Diethyl malonate

  • Diphenyl ether (or other high-boiling point solvent)

  • Ethanol

  • Sodium metal

Procedure:

  • Condensation: In a round-bottom flask, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, add 4-fluoroaniline (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude intermediate.

  • Cyclization: Add diphenyl ether to the flask containing the crude intermediate. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

  • Purification: Recrystallize the crude product from ethanol or acetic acid to yield pure this compound.

Protocol 2: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (1.2 eq for mono-alkylation, 2.4 eq for di-alkylation) to the mixture.

  • Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C3-Halogenation of a 2,4-dioxy-protected 6-Fluoroquinoline

Materials:

  • O-protected this compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the O-protected this compound (1.0 eq) in acetonitrile.

  • Add NBS or NCS (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C3-halogenated derivative.

Protocol 4: Suzuki Cross-Coupling of C3-Bromo-6-fluoroquinoline Derivative

Materials:

  • C3-Bromo-O-protected-6-fluoroquinoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Potassium carbonate (3.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the C3-bromo-6-fluoroquinoline derivative, the desired arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the 1,4-dioxane and water mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative This compound Derivative Quinoline_Derivative->PI3K inhibits Quinoline_Derivative->Akt inhibits Quinoline_Derivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression Quinoline_Derivative This compound Derivative Quinoline_Derivative->Raf inhibits Quinoline_Derivative->MEK inhibits

Caption: MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Functionalization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Core_Synthesis Synthesis of This compound Functionalization Functionalization (Alkylation, Halogenation, etc.) Core_Synthesis->Functionalization Purification Purification & Characterization (NMR, MS, HPLC) Functionalization->Purification Anticancer_Assays Anticancer Assays (MTT, Apoptosis) Purification->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial_Assays Data_Analysis Data Analysis (IC50, MIC determination) Anticancer_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Functionalization Iterative Design

Caption: General workflow for the development of bioactive this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,4-dihydroxyquinoline.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause: Incomplete reaction during the initial condensation of 4-fluoroaniline and diethyl malonate, or inefficient thermal cyclization of the intermediate. High temperatures during cyclization can also lead to product decomposition.

Troubleshooting Steps:

  • Optimize Condensation Reaction:

    • Ensure equimolar or a slight excess of diethyl malonate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of 4-fluoroaniline.

    • Remove ethanol as it forms to drive the reaction equilibrium towards the product.

  • Optimize Thermal Cyclization:

    • Use a high-boiling point inert solvent like diphenyl ether to ensure a consistent and sufficiently high reaction temperature (typically around 250 °C).

    • Carefully control the reaction time to minimize thermal decomposition of the product. Shorter reaction times at higher temperatures may be more effective.

    • Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times compared to conventional heating.[1][2]

Expected Outcome: Improved yield of the desired this compound.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause: The most common byproducts in the synthesis of this compound via the Gould-Jacobs reaction pathway are unreacted starting materials, the intermediate condensation product, and potential side-products from the high-temperature cyclization.

Troubleshooting Steps:

  • Purification of the Intermediate: Before the high-temperature cyclization, purify the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, to remove unreacted 4-fluoroaniline and diethyl malonate. This can often be achieved by recrystallization.

  • Post-Cyclization Purification:

    • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Expected Outcome: Increased purity of the final this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically following a Gould-Jacobs type reaction, can lead to several common byproducts. These primarily arise from incomplete reactions or side reactions during the high-temperature cyclization step. The expected byproducts are summarized in the table below.

Byproduct NameChemical StructureOrigin
4-Fluoroaniline4-FluoroanilineUnreacted starting material from the initial condensation step.
Diethyl malonateDiethyl malonateUnreacted starting material from the initial condensation step.
Diethyl 2-(((4-fluorophenyl)amino)methylene)malonateDiethyl 2-(((4-fluorophenyl)amino)methylene)malonateThe key intermediate formed from the condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate. Its presence in the final product indicates incomplete cyclization.
N-(4-fluorophenyl)malonamic acid ethyl esterStructure not readily availableA potential byproduct from the partial hydrolysis of the diethyl malonate intermediate during workup or as a side reaction.
Polymeric materialsVariable structuresHigh-temperature conditions of the cyclization can sometimes lead to the formation of polymeric or tar-like substances.

Q2: What is the general experimental protocol for the synthesis of this compound?

The following is a generalized experimental protocol based on the Gould-Jacobs reaction, which is a common method for synthesizing 4-hydroxyquinolines.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

  • Step 1: Condensation of 4-Fluoroaniline and Diethyl Malonate Derivative

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

    • Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 4-fluoroaniline.

    • During the reaction, ethanol is formed and can be removed by distillation to drive the reaction to completion.

    • After the reaction is complete, cool the mixture. The intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, may solidify upon cooling and can be used in the next step with or without further purification.

  • Step 2: Thermal Cyclization

    • Add the crude or purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.

    • Heat the mixture to approximately 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

    • Add a non-polar solvent like hexane or diethyl ether to dilute the diphenyl ether and aid in the precipitation.

    • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.

  • Step 3: Hydrolysis and Decarboxylation

    • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

    • Heat the mixture to reflux until the solid dissolves, indicating the hydrolysis of the ester to the corresponding carboxylic acid.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

    • Collect the carboxylic acid intermediate by filtration and wash with cold water.

    • Heat the carboxylic acid intermediate at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final product, this compound.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the initial condensation and the final cyclization steps. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediate, and product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 4-Fluoroaniline C Condensation (100-120 °C) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (Intermediate) C->D E Thermal Cyclization (~250 °C in Diphenyl Ether) D->E F Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate E->F G Hydrolysis (NaOH, H₂O, Reflux) F->G H Decarboxylation (Heat) G->H I This compound (Final Product) H->I

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Byproduct_Formation Reactants 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate Reactants->Intermediate Condensation Byproduct1 Unreacted Starting Materials Reactants->Byproduct1 Product This compound Intermediate->Product Cyclization, Hydrolysis, Decarboxylation Byproduct2 Incomplete Cyclization Intermediate->Byproduct2 Byproduct3 Thermal Decomposition Product->Byproduct3

Caption: Logical relationship of product and byproduct formation in the synthesis.

References

Technical Support Center: 6-Fluoro-2,4-dihydroxyquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Fluoro-2,4-dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities often stem from starting materials, side reactions, or degradation. These can include unreacted 4-fluoroaniline or diethyl malonate (or other C3 synthons), cyclization byproducts, and potentially polymeric material. The presence of a fluorine atom can sometimes lead to unexpected side-reactions under harsh conditions.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is generally a white to off-white or pale yellow powder or crystalline solid.[1] A significant deviation from this appearance, such as a dark brown or tarry consistency, indicates the presence of impurities.

Q3: What are the key safety precautions to take when handling this compound?

A3: As with any chemical, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low Yield After Initial Purification

Question: I am experiencing a significant loss of product during the initial purification steps. What could be the cause and how can I improve my yield?

Answer: Low yields can result from several factors, including incomplete reaction, product loss during workup and extraction, or suboptimal crystallization conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure your reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Extraction Efficiency: this compound has polar hydroxyl groups, which may affect its solubility in common organic solvents. Ensure you are using an appropriate extraction solvent and consider performing multiple extractions to maximize recovery from the aqueous layer.

  • Recrystallization Solvent Selection: The choice of solvent is critical. If the compound is too soluble in the chosen solvent, even at low temperatures, you will have poor recovery. Conversely, if it is not soluble enough at high temperatures, you will not be able to effectively remove impurities. Experiment with different solvent systems. (See Table 2 for solvent suggestions).

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate after crystallization, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.[2]

Issue 2: Persistent Impurities Detected by Analytical Methods

Question: After purification by recrystallization, I still observe persistent impurities in my NMR or LC-MS analysis. How can I remove these?

Answer: Some impurities may have similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone.

Troubleshooting Steps:

  • Column Chromatography: For stubborn impurities, silica gel column chromatography is a standard and effective purification method.[3][4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Alternative Recrystallization Solvents: Try a different solvent or a multi-solvent system for recrystallization. Sometimes changing the solvent system can alter the solubility of the impurities relative to your product, allowing for better separation.

  • Acid-Base Extraction: The dihydroxyquinoline structure allows for exploitation of its acidic/basic properties. Dissolving the crude product in a basic aqueous solution (e.g., dilute NaOH) and washing with an organic solvent can remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate your purified product, which can then be collected by filtration.

Issue 3: The Purified Crystals are Colored

Question: The crystals I obtained are colored, but the pure compound should be colorless or pale yellow. How can I remove the colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules and can frequently be removed using activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in a suitable hot solvent for recrystallization, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[2]

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. It is important to use a pre-warmed funnel to prevent premature crystallization of your product.[2]

  • Second Recrystallization: A second recrystallization after the charcoal treatment is often an effective method for improving the purity and color of the final product.[2]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential SourceSuggested Removal Method
4-FluoroanilineUnreacted starting materialAcid wash during workup; Column chromatography
Diethyl MalonateUnreacted starting materialAqueous wash during workup; Column chromatography
N-acylated 4-fluoroanilineSide productColumn chromatography; Recrystallization
Incompletely cyclized intermediateIncomplete reactionDrive reaction to completion; Column chromatography
Polymeric byproductsHigh reaction temperaturesRecrystallization from a suitable solvent; Column chromatography

Table 2: Recrystallization Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Good for dissolving at high temperatures, but may retain product in mother liquor.
MethanolPolar Protic65Similar to ethanol, but lower boiling point.
AcetonitrilePolar Aprotic82Can be effective for recrystallization.[5]
Ethyl AcetateMedium Polarity77May be a good single solvent or part of a co-solvent system.
TolueneNon-polar111Can be used in a co-solvent system with a more polar solvent.
WaterHighly Polar100May be used as an anti-solvent with a polar organic solvent like ethanol or acetone.
AcetonePolar Aprotic56Often a good solvent for initial dissolution.
Diethyl EtherNon-polar35Typically used as an anti-solvent to induce precipitation.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., Ethanol/Water, Acetonitrile/Diethyl Ether).

  • Dissolution: In a flask, add the crude this compound and the primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a co-solvent system, the anti-solvent can be added at this stage until the solution becomes cloudy. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude 6-Fluoro-2,4- dihydroxyquinoline Initial_Assessment Assess Purity & Color Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Major Impurities/ Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Check_Solubility Check Recrystallization Solvent Solubility Low_Yield->Check_Solubility Yes Charcoal_Treatment Activated Charcoal Treatment Colored_Product->Charcoal_Treatment Yes Column_Chromatography Perform Column Chromatography Persistent_Impurities->Column_Chromatography Yes Acid_Base_Extraction Consider Acid-Base Extraction Persistent_Impurities->Acid_Base_Extraction Alternative Recover_Mother_Liquor Concentrate & Recrystallize Mother Liquor Check_Solubility->Recover_Mother_Liquor Hot_Filtration Hot Filtration Charcoal_Treatment->Hot_Filtration

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using fluorinated anilines in the Gould-Jacobs reaction for the synthesis of quinolones and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is it important for fluorinated compounds?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[3] Subsequent saponification and decarboxylation can then be performed to yield the final 4-hydroxyquinoline.[2] This reaction is particularly significant in medicinal chemistry for the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics, where a fluorinated aniline is a key starting material.[4][5]

Q2: How do fluorine substituents on the aniline ring affect the Gould-Jacobs reaction?

Fluorine is a strongly electron-withdrawing group. Its presence on the aniline ring decreases the nucleophilicity of the amino group. This can make the initial condensation step with DEEM more sluggish compared to reactions with electron-rich anilines. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary for the reaction to proceed efficiently. The position of the fluorine atom (ortho, meta, or para) can also influence the regioselectivity of the cyclization step in asymmetrically substituted anilines.[6]

Q3: What are the typical reaction conditions for the cyclization step with fluorinated anilines?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[3] This is typically achieved by using a high-boiling point inert solvent or through microwave irradiation.

  • Conventional Heating: High-boiling point solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary high temperatures for cyclization.[7]

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to significantly shorten reaction times and improve yields.[4][8] It allows for rapid and efficient heating of the reaction mixture to the required high temperatures.[4]

Q4: What are common side reactions, and how can they be minimized?

A common side reaction at high temperatures is the degradation of the starting materials or the product, often leading to the formation of tarry materials.[4] Additionally, under high pressure and temperature, decarboxylation of the 3-carboalkoxy group can occur.[4] To minimize these side reactions, it is crucial to carefully optimize the reaction temperature and time. A thorough time-temperature study is recommended to find the optimal conditions that favor product formation over degradation.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no conversion of the fluorinated aniline 1. Reduced nucleophilicity of the aniline: The electron-withdrawing fluorine atom deactivates the amino group. 2. Insufficient reaction temperature or time for condensation: The initial reaction with DEEM is not proceeding to completion.1. Increase reaction temperature and/or time for the initial condensation step. Monitor the reaction by TLC or LC-MS to ensure the formation of the anilidomethylenemalonate intermediate. 2. Consider using a catalyst for the condensation step , although this is not traditional for the Gould-Jacobs reaction, for highly deactivated anilines, a Lewis acid catalyst might be explored cautiously.
Incomplete cyclization of the intermediate 1. Insufficient temperature: The high energy barrier for the 6-electron electrocyclization is not being overcome. 2. Short reaction time: The reaction has not been heated long enough for the cyclization to complete.1. Gradually increase the cyclization temperature. Temperatures around 250°C are a good starting point for conventional heating.[3] 2. Increase the reaction time. Monitor the reaction progress to find the optimal duration. 3. Switch to microwave heating. Microwave irradiation can often drive the reaction to completion more efficiently and in a shorter time.[4]
Formation of dark, tarry materials 1. Decomposition at high temperatures: Prolonged heating or excessively high temperatures can lead to the degradation of starting materials and products.[4]1. Optimize the temperature and reaction time. Find a balance that allows for efficient cyclization without significant degradation.[4] 2. Use a high-boiling inert solvent to ensure even heating and prevent localized overheating. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Product is a viscous oil or difficult to crystallize 1. Presence of impurities: Residual high-boiling solvent or side products can hinder crystallization.1. Ensure thorough removal of the high-boiling solvent under high vacuum. 2. Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Mixture of regioisomers formed 1. Asymmetrically substituted aniline: Cyclization can occur at two different ortho positions.[6]1. Carefully analyze the product mixture using techniques like NMR and HPLC to determine the isomer ratio. 2. Separation of isomers may be possible using chromatography or fractional crystallization. 3. Consider the directing effects of the substituents. The regioselectivity is influenced by both steric and electronic factors.[6]

Data Presentation

Table 1: Conventional Heating Conditions for Gould-Jacobs Reaction with a Fluorinated Aniline
AnilineCondensation ConditionsCyclization ConditionsProductYieldReference
3-Chloro-4-fluoroanilineEquimolar DEEM, 145°C, 1 hr, neatDiphenyl ether, 250°C (reflux)Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate~80% (two steps)[5]
Table 2: Microwave-Assisted Gould-Jacobs Reaction Conditions (General Example)
AnilineReagentTemperature (°C)Time (min)Pressure (bar)Yield (%)Reference
AnilineDEEM (3 eq.)25020121[4]
AnilineDEEM (3 eq.)300202437[4]
AnilineDEEM (3 eq.)250401216[4]
AnilineDEEM (3 eq.)300402428 (degradation observed)[4]
AnilineDEEM (3 eq.)30051847[4]

Note: The data in Table 2 is for unsubstituted aniline but provides a valuable reference for optimizing conditions for fluorinated analogs, which may require more forcing conditions.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5]

Step 1: Condensation

  • In a round-bottom flask, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is performed without a solvent.

  • The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

Step 2: Cyclization

  • To the crude condensation product, add diphenyl ether.

  • Heat the mixture to 250°C under reflux. The cyclization reaction will occur, leading to the formation of the quinolone product as a semi-solid mass.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Wash the resulting solid mass with acetone to remove the diphenyl ether and any unreacted starting materials. The crude product will appear as a white to pale yellow solid.

  • Recrystallize the solid product from a suitable solvent, such as DMF, to obtain the purified ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (General Procedure)[4]

Step 1: Reaction Setup

  • In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.

Step 2: Microwave Irradiation

  • Seal the vial and place it in a microwave synthesis system.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) for the specified time (e.g., 5-40 minutes). The reaction progress can be monitored by LC-MS.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash it with a cold solvent like acetonitrile.

  • Dry the resulting solid under vacuum.

  • Analyze the product purity by HPLC-MS.

Visualizations

Gould_Jacobs_Pathway Aniline Fluorinated Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct Thermal Cyclization (>250°C) SaponifiedProduct Quinoline-3-carboxylic acid CyclizedProduct->SaponifiedProduct Saponification (e.g., NaOH) FinalProduct 4-Hydroxyquinoline SaponifiedProduct->FinalProduct Decarboxylation (Heat)

Caption: General reaction pathway for the Gould-Jacobs synthesis.

Troubleshooting_Workflow Start Low Yield in Gould-Jacobs Reaction with Fluorinated Aniline CheckCondensation Check formation of anilidomethylenemalonate intermediate (TLC, LC-MS) Start->CheckCondensation CondensationOK Intermediate Formed? CheckCondensation->CondensationOK OptimizeCondensation Increase temperature/time for condensation step CondensationOK->OptimizeCondensation No CheckCyclization Check for cyclized product CondensationOK->CheckCyclization Yes OptimizeCondensation->CheckCondensation CyclizationOK Cyclization Complete? CheckCyclization->CyclizationOK OptimizeCyclization Increase cyclization temp/time or use microwave CyclizationOK->OptimizeCyclization No CheckDegradation Significant degradation/tarring? CyclizationOK->CheckDegradation Yes OptimizeCyclization->CheckCyclization OptimizeConditions Reduce temp/time, use inert atmosphere CheckDegradation->OptimizeConditions Yes Purify Purify product (crystallization, chromatography) CheckDegradation->Purify No OptimizeConditions->CheckCyclization

Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.

References

troubleshooting isomer formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of isomers, during key synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: In which classical quinoline syntheses is regioselectivity a primary concern?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when using unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the desired product's yield.[1][2] Similarly, the Combes synthesis using unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, present significant challenges in controlling substituent placement on the quinoline ring.[1][3]

Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is mainly governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1][4] For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted product.[4][5]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][5]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][2]

Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity?

A3: Controlling regioselectivity in the Friedländer synthesis is a common challenge.[3] Here are several strategies to try:

  • Catalyst Selection: The choice of acid or base catalyst can influence the reaction pathway. Experimenting with different catalysts, such as p-toluenesulfonic acid, iodine, or various Lewis acids, may favor one isomer over the other.[2][3][6]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively steer the reaction towards a single desired regioisomer.[2]

  • Reaction Conditions: Systematically optimizing the temperature and solvent can help identify conditions that favor the formation of one isomer. In some cases, solvent-free conditions have been shown to be effective.[2]

Q4: I am observing an unexpected isomer in my Doebner-von Miller reaction. What could be the cause?

A4: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines, a reversal of regioselectivity to form 4-substituted quinolines has been observed.[7] This can happen particularly when using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[8][9] The reaction is believed to proceed through a 1,2-addition mechanism (forming a Schiff's base) followed by cyclization, rather than the more common 1,4-addition pathway.[8] Thorough characterization using NMR and mass spectrometry is crucial to confirm the structure of the unexpected product.[7]

Q5: How can I separate a mixture of quinoline isomers?

A5: Separating quinoline isomers can be challenging due to their similar physical properties. The most common and effective techniques are:

  • Column Chromatography: This is a highly effective method for separating isomers.[10][11] The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is an excellent option.[10][11]

  • Crystallization/Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[10]

  • Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be used to separate isomers with different boiling points.[12]

Troubleshooting Guides

This section provides structured guidance for addressing specific problems related to isomer formation.

Problem: Undesired Regioisomer is the Major Product in Combes Synthesis
  • Symptom: ¹H NMR or GC analysis of the crude product shows a higher percentage of the unwanted isomer.

  • Possible Causes:

    • Electronic effects of the aniline substituents favor the undesired cyclization pathway.

    • Steric hindrance from the β-diketone substituents directs the reaction to the undesired position.

    • The acid catalyst used (e.g., concentrated H₂SO₄) is not optimal for the desired selectivity.

  • Solutions:

    • Modify Substituents: If possible, alter the substituents. Using a bulkier group on the β-diketone can increase the formation of 2-substituted quinolines.[5]

    • Change Aniline Substituents: The electronic nature of the aniline substituent has a strong directing effect. Methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[5]

    • Optimize Acid Catalyst: Investigate different acid catalysts, such as polyphosphoric acid (PPA), which may alter the regiochemical outcome.[4][13]

Problem: Poor or Reversed Regioselectivity in Skraup/Doebner-von Miller Synthesis
  • Symptom: Formation of 4-substituted quinolines instead of the expected 2-substituted products.

  • Possible Causes:

    • The reaction mechanism is proceeding through a 1,2-addition (Schiff base formation) pathway rather than the typical 1,4-conjugate addition.[8]

    • Use of specific substrates, like γ-aryl-β,γ-unsaturated α-ketoesters, can promote this reversal.[8][9]

    • The acid catalyst (e.g., TFA) may favor the alternative pathway.[9]

  • Solutions:

    • Substrate Modification: Avoid substrates known to cause regiochemical reversal. Introducing a strong electron-withdrawing group on the α,β-unsaturated carbonyl compound can favor the formation of 4-substituted quinolines.[9]

    • Catalyst Screening: Test different Brønsted or Lewis acid catalysts, as the regioselectivity can be highly dependent on the acid used.[14]

Quantitative Data on Regioselectivity

The regiochemical outcome of quinoline synthesis is highly dependent on the chosen reactants and conditions. The following table summarizes representative data from the literature on the Friedländer synthesis.

2-Aminoaryl KetoneUnsymmetrical KetoneCatalystSolventTemp (°C)Isomer Ratio (Linear : Angular)Reference
2'-Aminoacetophenone4-Cholesten-3-oneL-prolineTolueneReflux>99:1[15]
2'-Aminoacetophenone4-Cholesten-3-onePyrrolidineTolueneReflux1:1.2[15]
2-Aminobenzaldehydetrans-Decalonep-TsOHBenzeneReflux76:24[15]
2-Aminobenzaldehydecis-Decalonep-TsOHBenzeneReflux<2:98[15]

Table 1: Influence of Catalyst and Substrate Stereochemistry on Isomer Ratios in the Friedländer Synthesis.

Experimental Protocols

General Protocol for Analysis of Regioisomer Ratio

This protocol outlines a general method for determining the ratio of isomers formed in a quinoline synthesis reaction.

  • Reaction Workup: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Ratio Determination: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃). Analyze the sample by ¹H NMR spectroscopy or Gas Chromatography (GC).[1] The ratio of regioisomers can be determined by integrating characteristic, well-resolved peaks corresponding to each isomer.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting isomer formation.

troubleshooting_workflow start Isomer Formation Issue Identified (e.g., via NMR/GC) synthesis_type Identify Synthesis Method start->synthesis_type friedlander Friedländer synthesis_type->friedlander Unsymmetrical Ketone combes Combes synthesis_type->combes Unsymmetrical β-Diketone doebner Doebner-von Miller synthesis_type->doebner Substituted Aniline action_friedlander Troubleshooting for Friedländer: 1. Screen catalysts (Lewis/Brønsted acids) 2. Modify ketone substrate 3. Optimize Temp. & Solvent friedlander->action_friedlander action_combes Troubleshooting for Combes: 1. Modify substituents (steric/electronic) 2. Vary acid catalyst (H₂SO₄ vs. PPA) 3. Optimize reaction conditions combes->action_combes action_doebner Troubleshooting for Doebner-von Miller: 1. Characterize unexpected isomer 2. Change acid catalyst (e.g., avoid TFA) 3. Modify α,β-unsaturated carbonyl doebner->action_doebner analysis Analyze Isomer Ratio (NMR, GC, HPLC) action_friedlander->analysis action_combes->analysis action_doebner->analysis purification Purify Isomers (Column Chromatography, Recrystallization) analysis->purification Separation Required

A troubleshooting decision tree for quinoline synthesis.

regioselectivity_factors center Regioselectivity Control in Quinoline Synthesis factors Key Influencing Factors center->factors electronics Electronic Effects factors->electronics sterics Steric Hindrance factors->sterics conditions Reaction Conditions factors->conditions edg Electron-Donating Groups (e.g., -OCH₃) electronics->edg ewg Electron-Withdrawing Groups (e.g., -Cl, -F) electronics->ewg bulk Bulky Substituents (e.g., tert-Butyl) sterics->bulk catalyst Catalyst (Acid vs. Base, Lewis vs. Brønsted) conditions->catalyst temp Temperature conditions->temp solvent Solvent Polarity conditions->solvent

Factors influencing regioselectivity in quinoline synthesis.

References

Technical Support Center: Synthesis of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Fluoro-2,4-dihydroxyquinoline synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting StepsExpected Outcome
1. Low or No Yield Incomplete Condensation: The initial reaction between 4-fluoroaniline and diethyl malonate may not have gone to completion.1. Ensure anhydrous conditions, as moisture can hydrolyze the diethyl malonate. 2. Increase the reaction time for the initial condensation step. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).Complete consumption of starting materials and formation of the intermediate.
Insufficient Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, typically around 250°C.[1]1. Use a high-boiling point inert solvent such as diphenyl ether or mineral oil to achieve and maintain the required temperature.[1][2] 2. Ensure the reaction mixture is heated uniformly.Improved conversion of the intermediate to the final product.
Sub-optimal Solvent: The choice of solvent is critical for the high-temperature cyclization.1. Refer to the solvent comparison table below to select an appropriate high-boiling point solvent. 2. Avoid using lower-boiling point solvents which may not reach the required temperature for efficient cyclization.Increased yield of the desired product.[2]
2. Formation of Byproducts Side Reactions of the Intermediate: The intermediate can undergo alternative reactions at high temperatures.1. Control the heating rate during the cyclization step. 2. Minimize the reaction time at the highest temperature to what is necessary for cyclization.Reduced formation of tar and other degradation products.
Isomer Formation: While less common in this specific synthesis compared to others, alternative cyclization pathways can lead to isomeric impurities.1. Maintain the recommended reaction temperature profile to favor the desired cyclization pathway.Minimized presence of isomeric byproducts in the crude product.
3. Difficult Purification Poor Crystallization: The product may be difficult to crystallize from the reaction mixture or purification solvent.1. After cooling the reaction mixture, add a non-polar solvent like diethyl ether or hexane to precipitate the product. 2. For recrystallization, screen a variety of solvents (e.g., ethanol, acetic acid, DMF/water) to find an optimal system.Formation of a crystalline solid that is easier to filter and handle.
Contamination with High-Boiling Solvent: The high-boiling solvent used for cyclization can be difficult to remove completely.1. Thoroughly wash the filtered product with a low-boiling point solvent in which the product is insoluble (e.g., diethyl ether, petroleum ether).Removal of residual high-boiling solvent, leading to a purer final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct route is a variation of the Conrad-Limpach synthesis. This method involves the condensation of 4-fluoroaniline with diethyl malonate to form an intermediate, which is then subjected to thermal cyclization at high temperatures to yield this compound.[1][3]

Q2: Why is a high temperature required for the cyclization step?

The cyclization step involves an intramolecular reaction that requires significant activation energy. Heating to temperatures around 250°C provides the necessary energy for the ring-closing reaction to occur at a reasonable rate.[4] The use of high-boiling inert solvents is crucial to achieve these temperatures.[1][2]

Q3: How does the fluorine substituent affect the synthesis?

The electron-withdrawing nature of the fluorine atom at the 6-position can decrease the nucleophilicity of the aniline nitrogen. This may slow down the initial condensation step with diethyl malonate, potentially requiring slightly longer reaction times or slightly higher temperatures for this initial phase compared to the synthesis of non-fluorinated analogs.

Q4: What are the key safety precautions for this synthesis?

This synthesis involves high temperatures and potentially hazardous chemicals. It is essential to:

  • Conduct the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and heat-resistant gloves.

  • Handle 4-fluoroaniline with care as it is toxic.

  • Be cautious when working with high-boiling point solvents at elevated temperatures to avoid severe burns.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the progress of both the initial condensation and the subsequent cyclization. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Comparison of High-Boiling Point Solvents for Conrad-Limpach Synthesis

SolventBoiling Point (°C)Reported Yield (for a similar 4-hydroxyquinolone)[2]Notes
Ethyl benzoate21234%Inexpensive, but may not provide the optimal temperature.
Propyl benzoate23165%Good alternative with a higher boiling point.
Isobutyl benzoate24366%Higher boiling point leading to better yields.
Diphenyl ether259-A common solvent for this type of reaction.[3]
Dowtherm A25765%A eutectic mixture of diphenyl ether and biphenyl, liquid at room temperature.
Mineral Oil>300Up to 95% (in some cases)[1]Inexpensive and effective, but can be difficult to remove during workup.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture with stirring to 140-150°C for 2-3 hours. The reaction progress should be monitored by TLC until the 4-fluoroaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl (4-fluoroanilino)malonate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether or mineral oil (approximately 5-10 mL per gram of starting aniline).

  • Heat the mixture with vigorous stirring to 250°C. Maintain this temperature for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully add a sufficient amount of diethyl ether or hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether to remove the high-boiling point solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start 4-Fluoroaniline + Diethyl Malonate react_condense Heat to 140-150°C (2-3 hours) start->react_condense intermediate Crude Diethyl (4-fluoroanilino)malonate react_condense->intermediate add_solvent Add High-Boiling Solvent (e.g., Diphenyl Ether) intermediate->add_solvent react_cyclize Heat to 250°C (30-60 min) add_solvent->react_cyclize cool_precipitate Cool & Precipitate with Diethyl Ether react_cyclize->cool_precipitate filter_wash Filter & Wash cool_precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize product Pure 6-Fluoro-2,4- dihydroxyquinoline recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_tlc Check TLC of Crude Reaction Mixture start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm incomplete_condensation Incomplete Condensation unreacted_sm->incomplete_condensation Yes intermediate_present Mainly Intermediate Present? unreacted_sm->intermediate_present No solution_condensation Increase condensation time/temperature. Ensure anhydrous conditions. incomplete_condensation->solution_condensation incomplete_cyclization Incomplete Cyclization intermediate_present->incomplete_cyclization Yes multiple_spots Multiple Byproducts intermediate_present->multiple_spots No solution_cyclization Increase cyclization temperature/time. Use appropriate high- boiling solvent. incomplete_cyclization->solution_cyclization solution_byproducts Optimize heating profile. Consider purification by column chromatography. multiple_spots->solution_byproducts

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 6-Fluoro-2,4-dihydroxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Fluoro-2,4-dihydroxyquinoline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I've dissolved my this compound and cooled the solution, but no crystals have appeared. What should I do?

    Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]

    • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.[1]

    • Presence of Impurities: Some impurities can inhibit the nucleation and growth of crystals.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1][2]

      • Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.[1][2]

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution becomes slightly cloudy (the saturation point), allow it to cool slowly again.[3]

    • Solvent System Modification: If the compound is too soluble, consider adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes turbid, then gently heat until it clears before cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My compound is separating as an oil, not as solid crystals. What is happening and how can I fix it?

    Answer: "Oiling out" occurs when the solute separates from the solution as a liquid.[4] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[4]

    Troubleshooting Steps:

    • Adjust the Temperature: Reheat the solution to re-dissolve the oil.[1] Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[1]

    • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1] This can sometimes prevent premature precipitation at a higher temperature.

    • Reduce Concentration: Add more of the primary solvent to the solution to decrease the concentration before attempting to recrystallize again.[1]

Issue 3: The Recrystallization Yield is Very Low

  • Question: I have successfully grown crystals, but my final yield is disappointingly low. How can I improve it?

    Answer: A low yield can result from several procedural missteps.

    • Using too much solvent.[2]

    • Premature crystallization during hot filtration.

    • Incomplete cooling of the solution before filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.[2]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

    • Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product before filtering.[2]

    • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1][4]

Issue 4: The Purified Crystals are Colored

  • Question: The resulting crystals have a color, but the pure compound is expected to be a white powder. How can I remove the colored impurities?

    Answer: Colored impurities can often be removed using activated charcoal.[4]

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the charcoal's surface.[4]

    • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that some of your product may also be adsorbed by the charcoal, potentially reducing the yield slightly.[4]

    • Second Recrystallization: In some cases, a second recrystallization may be necessary to achieve the desired level of purity and color.[4]

Data Presentation: Recommended Solvents for Recrystallization

Solvent/Solvent SystemCompound Class SuitabilityNotes
EthanolFluoroquinolones, QuinolinesA versatile and commonly used solvent.[5][6]
MethanolFluoroquinolones, QuinolinesSimilar to ethanol, effective for many related compounds.[5][6]
Isopropyl AlcoholFluoroquinolonesAnother good option for polar compounds.[5]
Dimethylformamide (DMF)FluoroquinolonesA high-boiling point solvent, useful for less soluble compounds.[5]
AcetonitrileFluoroquinolonesCan be used alone or in mixtures.[5]
Ethanol/Water MixtureQuinolinesThe addition of water can decrease solubility and improve yield.[4][7]
n-Hexane/AcetoneGeneral OrganicsA common mixed-solvent system for compounds with intermediate polarity.[6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent should be determined through preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a small amount of a different potential solvent to each tube.

    • A suitable solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture on a hot plate, adding small portions of the solvent until the compound just dissolves.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4]

    • Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if necessary):

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling generally results in larger, purer crystals.[1]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound 'Oils Out'? check_crystals->oiling_out Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation increase_concentration Increase Concentration: Evaporate some solvent no_crystals->increase_concentration induce_nucleation->cool increase_concentration->cool reheat_cool_slowly Reheat to Dissolve Oil, Cool Slowly oiling_out->reheat_cool_slowly Yes crystals_formed Yes oiling_out->crystals_formed No reheat_cool_slowly->cool modify_solvent Modify Solvent System filter_dry Filter and Dry Crystals crystals_formed->filter_dry check_yield Check Yield and Purity filter_dry->check_yield low_yield Low Yield check_yield->low_yield Low colored_crystals Colored Crystals check_yield->colored_crystals Impure/Colored success Pure Crystals Obtained check_yield->success Acceptable recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor charcoal_treatment Perform Charcoal Treatment and Re-crystallize colored_crystals->charcoal_treatment

Caption: A decision tree for troubleshooting common recrystallization issues.

References

dealing with poor solubility of 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoro-2,4-dihydroxyquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility?

A1: The limited aqueous solubility of many substituted quinoline derivatives, including this compound, can be attributed to their molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thus restricting solubility. The presence and nature of substituents on the quinoline ring also play a significant role; lipophilic groups can further decrease water solubility.[1]

Q2: What are the initial steps to address the poor solubility of my this compound compound?

A2: The first and most crucial step is to characterize the pH-dependent solubility of your compound.[2] Since quinolines are typically weak bases, their solubility is highly dependent on pH.[1][2] In more acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[1][2] By determining the pH-solubility profile, you can ascertain whether simple pH adjustments or buffering can be a viable strategy for your experiments.[2]

Q3: What are the most common strategies for enhancing the solubility of quinoline derivatives like this compound?

A3: Several effective methods can be employed to improve the solubility of substituted quinolines. These can be broadly classified as physical and chemical modifications.[1] Common approaches include:

  • pH Adjustment: As quinolines are generally weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can significantly enhance its aqueous solubility and dissolution rate.[1]

  • Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][3]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1]

Troubleshooting Guide

Issue: Precipitation of this compound in aqueous buffer.

This is a common issue encountered during the preparation of stock solutions or in biological assays. The following troubleshooting steps and workflow can help address this problem.

Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is kept to a minimum, ideally ≤1%, to reduce its impact on the biological system and solubility. If precipitation persists, you may need to decrease it further.[2]

  • Adjust Buffer pH: Since this compound is a weak base, lowering the pH of your aqueous buffer may enhance solubility by promoting the formation of the protonated, more soluble form.[2] It is advisable to conduct small-scale tests to identify a pH where the compound remains in solution without compromising the integrity of the assay.[2]

  • Insufficient pH change: Make sure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve adequate protonation. Use a calibrated pH meter for verification.[1]

  • Buffering capacity: The buffer you are using may not have sufficient capacity to maintain the desired pH after the addition of the quinoline compound. Consider increasing the buffer concentration.[1]

  • Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could inhibit its solubility. Try using a buffer with a different counter-ion.[1]

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis cluster_end End: Solubilized Compound start This compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvency start->cosolvent salt Salt Formation start->salt dispersion Solid Dispersion start->dispersion cyclo Cyclodextrin Complexation start->cyclo analysis Solubility & Stability Assessment ph_adjust->analysis cosolvent->analysis salt->analysis dispersion->analysis cyclo->analysis end Optimized Solution analysis->end

Caption: A workflow for enhancing the solubility of this compound.

Data Presentation

Table 1: Physicochemical Properties of a Related Quinolone Derivative

Property6-Fluoro-4-hydroxy-2-methylquinoline
Molecular Formula C₁₀H₈FNO[4]
Molecular Weight 177.18 g/mol [4]
Appearance White to Almost White Powder to Crystal[5][6]
Melting Point 273-277 °C[4][5]
Solubility No information available[5]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol outlines the steps for determining the pH-dependent solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Calibrated pH meter

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions of this compound in each buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with continuous agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or a calibrated HPLC method).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to use co-solvents to improve the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (at a pH where the compound has some, albeit low, solubility)

  • Water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol (PEG))

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small, fixed volume of the compound's stock solution to each of the co-solvent/buffer mixtures.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Determine the highest concentration of the compound that remains in solution for each co-solvent percentage.

Logical Relationship for Troubleshooting Solubility Issues

troubleshooting_logic start Compound Precipitates in Aqueous Solution check_dmso Is final DMSO concentration > 1%? start->check_dmso lower_dmso Lower DMSO concentration check_dmso->lower_dmso Yes check_ph Is pH optimal for solubility? check_dmso->check_ph No lower_dmso->check_ph adjust_ph Adjust buffer pH (lower for basic compounds) check_ph->adjust_ph No, needs adjustment consider_cosolvent Consider using a different co-solvent check_ph->consider_cosolvent No success Compound Solubilized check_ph->success Yes adjust_ph->success salt_formation Explore salt formation consider_cosolvent->salt_formation solid_dispersion Investigate solid dispersion techniques salt_formation->solid_dispersion

Caption: A decision tree for troubleshooting the poor solubility of quinoline derivatives.

References

Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinoline synthesis reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in quinoline synthesis can stem from several factors, including suboptimal catalyst choice, poor substrate reactivity, or inadequate reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice and Activity: Ensure your catalyst is active. For heterogeneous catalysts, consider potential leaching of the active metal, which can reduce activity.[1] If using a palladium catalyst, confirm that any associated ligands are active and in the correct ratio.[2] For Friedländer synthesis, a variety of catalysts can be employed, including acids (p-toluenesulfonic acid, H₂SO₄), bases (KOH, NaOH), transition-metal catalysts, and nanocatalysts.[1][3]

  • Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions or a more potent catalyst.[1][4]

  • Reaction Conditions:

    • Temperature: Many quinoline syntheses require heating. However, excessive temperatures can lead to decomposition and tar formation, a common issue in the Skraup synthesis.[1][4] It is crucial to optimize the temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]

    • Solvent: The choice of solvent is critical. For instance, in the Friedländer synthesis, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents like toluene may be preferred for base-mediated reactions.[5] Some modern approaches even utilize water as a green solvent or employ solvent-free conditions, which can simplify purification.[6][7]

    • Atmosphere: For reactions sensitive to air, such as those involving certain transition-metal catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: I am observing significant side product formation, particularly aldol condensation of my ketone starting material in the Friedländer synthesis. How can I minimize this?

A2: Self-condensation of the ketone is a frequent side reaction in the Friedländer synthesis, especially under basic conditions.[8]

Strategies to Minimize Aldol Condensation:

  • Catalyst Selection:

    • Acidic Catalysis: Switching to an acidic catalyst (e.g., p-TsOH, TFA) can often suppress base-catalyzed aldol condensation.[8]

  • Reactant Modification:

    • Use of Imines: Employing an imine analog of the 2-aminoaryl ketone can circumvent the need for basic conditions that promote aldol reactions.[5][8]

  • Reaction Setup:

    • Pre-formation of Enolate: Pre-forming the enolate with a strong base before adding the 2-aminoaryl carbonyl compound can favor the desired reaction pathway.[8]

    • Slow Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture can help maintain a low concentration, thus minimizing self-condensation.[8]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A3: The decision between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment, such as scale, desired selectivity, and environmental considerations.[1]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants.[9]Different phase from reactants (typically solid in liquid/gas).[9]
Selectivity Often higher due to well-defined active sites.[9][10]Can have various active sites, potentially leading to lower selectivity.[9]
Reaction Conditions Generally milder temperatures and pressures.[9][10]May require higher temperatures and pressures.[9]
Catalyst Separation Difficult and can be expensive.[9][10]Easy separation by filtration, allowing for recycling.[9][10]
Recycling Often difficult and expensive.[10]More straightforward and cost-effective.[9]
Ideal Use Case Small-scale synthesis where high selectivity is paramount.Larger-scale, industrial, and green chemistry applications.[1]

Nanocatalysts represent a promising and evolving area, offering high surface area and reactivity, which can lead to improved yields and milder reaction conditions.[1][11]

Q4: My Skraup synthesis is extremely exothermic and difficult to control. What measures can I take to moderate the reaction?

A4: The Skraup synthesis is notoriously vigorous and exothermic.[8] Proper control is essential for both safety and yield.

Methods to Control the Skraup Synthesis:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[4][8] Boric acid can also be used as a moderator.[8]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[8]

  • Efficient Stirring: Good agitation is crucial to dissipate heat and prevent the formation of localized hotspots that can lead to uncontrolled reactions and tar formation.[8]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, arsenic acid is known to result in a less violent reaction.[12] Iodine can also be employed as a milder alternative.[4]

Q5: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve regioselectivity?

A5: Regioselectivity in the Combes synthesis is governed by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8]

Controlling Regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[8]

  • Electronic Effects: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) can direct the cyclization to a specific ortho position.[8] For example, methoxy-substituted anilines often favor the formation of 2-substituted quinolines.[8]

  • Catalyst Choice: The selection of the acid catalyst can influence the regiochemical outcome. Comparing catalysts like sulfuric acid versus polyphosphoric acid may reveal differences in selectivity.[8]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in quinoline synthesis, providing a comparative overview of their efficacy under different conditions. Yields are highly dependent on the specific substrates and reaction conditions used.[1]

Table 1: Performance of Various Catalysts in Friedländer Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
g-C₃N₄-(CH₂)₃-SO₃H (10 wt%) 2-Aminoaryl ketone, Acetyl acetoneSolvent-free1004 h97[13]
Chitosan-SO₃H 2-Aminoaryl ketones, Various carbonylsReflux-ShortVery Good[14]
[bmim]HSO₄ 2-Aminoaryl ketones, CarbonylsSolvent-free-ShortHigh[14]
Nafion NR50 2-Aminoaryl ketones, α-Methylene carbonylsEthanol (Microwave)---[15]
No Catalyst 2-Aminobenzaldehyde, Ketones/MalononitrileWater703 hup to 97[6]

Table 2: Performance of Nanocatalysts in Quinoline Synthesis

CatalystSynthesis MethodSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@urea/HITh-SO₃H MNPs (10 mg) -Solvent-free80-High[16]
ZnO NPs MCRSolvent-free100-20-95[16]
Fe₃O₄@SiO₂/isoniazid/Cu(II) -----[16]
IRMOF-3/PSTA/Cu (10 mg) Domino ReactionCH₃CN80-85-96[16]
CoFe₂O₄@SiO₂@Co(III) salen complex (10 mg) FriedländerWater8015 min85-96[17]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis using a Heterogeneous Catalyst

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the heterogeneous catalyst (e.g., 10 wt% g-C₃N₄-(CH₂)₃-SO₃H).[13]

  • Reaction Execution: Heat the mixture with stirring. The optimal temperature can range from 80-120°C.[1] For the g-C₃N₄-(CH₂)₃-SO₃H catalyst, a temperature of 100°C for 4 hours under solvent-free conditions is reported to be effective.[13]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[18]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[2]

    • If the catalyst is magnetic, it can be separated using an external magnet.[18] Otherwise, the catalyst can be removed by filtration.[18]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.[18]

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[18]

Protocol 2: Microwave-Assisted Skraup Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the Skraup reaction, offering a greener alternative to classical methods.[4]

  • Reaction Mixture: In a microwave-safe reaction vessel, carefully combine the substituted aniline, glycerol, an oxidizing agent (e.g., nitrobenzene), and ferrous sulfate (moderator). Slowly add concentrated sulfuric acid with cooling.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature and time. These parameters will need to be optimized for the specific substrates used.

  • Work-up and Purification: After cooling, the work-up procedure would be similar to the classical method, involving neutralization, extraction, and purification, but often with a less tarry mixture.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Selection in Quinoline Synthesis cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Troubleshooting cluster_opt 4. Optimization cluster_scale 5. Scale-up A Define Quinoline Target & Synthesis Route (e.g., Friedländer, Skraup) B Select Initial Catalyst Candidates (Homogeneous vs. Heterogeneous, Acid vs. Base) A->B C Perform Small-Scale Test Reactions B->C D Monitor Progress (TLC, GC/MS) C->D E Analyze Yield & Purity (NMR, LC/MS) D->E F Identify Issues (Low Yield, Side Products, Poor Selectivity) E->F G Modify Catalyst or Conditions (Temperature, Solvent, Loading) F->G Troubleshoot I Select Optimal Catalyst & Conditions F->I No Issues H Re-run Experiment G->H H->D J Scale-up Reaction I->J

Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.

troubleshooting_pathway Troubleshooting Pathway for Low Yield in Quinoline Synthesis Start Low Yield Observed CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst Select a different catalyst (e.g., stronger acid/base, different metal) CheckCatalyst->ChangeCatalyst No CheckSubstrate Is the substrate reactive enough? CheckConditions->CheckSubstrate Yes OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp No (Temp) OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent No (Solvent) HarsherConditions Use harsher conditions (higher temp, longer time) CheckSubstrate->HarsherConditions No Successful Yield Improved CheckSubstrate->Successful Yes ChangeCatalyst->Successful OptimizeTemp->Successful OptimizeSolvent->Successful HarsherConditions->Successful

Caption: A decision-making diagram for troubleshooting low yields in quinoline synthesis.

References

Technical Support Center: 6-Fluoro-2,4-dihydroxyquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up production of 6-Fluoro-2,4-dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and which is most suitable for scale-up?

A1: The most prevalent methods for synthesizing the 4-hydroxyquinoline core structure are the Conrad-Limpach and Gould-Jacobs reactions.[1][2]

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline (in this case, 4-fluoroaniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[1][3][4] It is often preferred for its potential for high yields when optimized.[5][6]

  • Gould-Jacobs Reaction: This route uses an aniline and diethyl ethoxymethylenemalonate, also proceeding through a thermal cyclization step.[5][7][8] It is a robust method for accessing 4-hydroxyquinoline derivatives.[2]

For industrial-scale production, the choice between these methods depends on factors like raw material cost, reaction robustness, and the impurity profile of the crude product. Both require high temperatures (typically around 250 °C), which is a key challenge for scale-up.[1][5]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis include:

  • Thermal Management: The cyclization step in both Conrad-Limpach and Gould-Jacobs syntheses is highly endothermic and requires very high temperatures (e.g., ~250 °C), which can be difficult and hazardous to manage in large reactors.[1][5][9] This can also lead to product decomposition.[10]

  • Impurity Profile and Purification: Impurities that are minor at the lab scale can become significant at the manufacturing scale. The polar nature of the dihydroxyquinoline product makes it challenging to purify via traditional column chromatography, often necessitating robust crystallization protocols.[11][12][13]

  • Regioselectivity and Isomer Control: When using substituted anilines, cyclization can occur at two different positions, leading to a mixture of regioisomers that can be difficult to separate.[10][14][15] Reaction conditions, particularly temperature, can influence the ratio of these isomers.[9]

  • Byproduct Formation: Harsh reaction conditions, especially high temperatures and strong acids, can lead to the formation of tar and polymeric materials, which complicates purification and reduces yield.[16]

Q3: How does the fluorine substituent impact the synthesis?

A3: The fluorine atom at the 6-position is an electron-withdrawing group. This can influence the reactivity of the aniline starting material and the stability of reaction intermediates. While it generally enhances the biological activity of the final compound, it can affect the regioselectivity of the cyclization step.[14][17] Careful optimization of reaction conditions is necessary to control the formation of potential isomers.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization The thermal cyclization step is critical and requires high temperatures, often around 250 °C.[1][9] Ensure the reaction reaches and maintains the target temperature. Using a high-boiling point inert solvent like Dowtherm A or mineral oil can significantly improve yields compared to solvent-free conditions.[5][6][9] Complete consumption of the intermediate and increased product formation.
Poor Quality Reagents Ensure starting materials, particularly the 4-fluoroaniline and the malonic acid or β-ketoester derivative, are of high purity and anhydrous. Water can interfere with the reaction.[18] Reduced side reactions and improved conversion to the desired product.

| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials or intermediates are still present, consider extending the reaction time at the target temperature.[18] | Drive the reaction to completion and maximize yield. |

Issue 2: Formation of a Significant Amount of Isomeric Byproducts | Potential Cause | Troubleshooting Step | Expected Outcome | | Lack of Regiocontrol | The cyclization of 4-fluoroaniline can potentially yield both the desired 6-fluoro isomer and the 8-fluoro isomer. The reaction temperature can influence this product distribution.[9] | An optimized temperature profile that favors the formation of the desired this compound. | | Steric and Electronic Effects | The substitution pattern on the aniline ring directs the cyclization. While the electronics of the fluorine atom play a role, steric hindrance at the ortho positions can also influence the outcome. A systematic study of reaction conditions (catalyst, solvent, temperature) may be needed to maximize regioselectivity.[10] | Increased ratio of the desired isomer, simplifying purification. |

Issue 3: Difficulty in Product Purification | Potential Cause | Troubleshooting Step | Expected Outcome | | Presence of Tarry Byproducts | Tar formation is common in high-temperature quinoline syntheses.[16] After the reaction, a common workup involves careful quenching and then purification. Steam distillation can sometimes be used to separate the product from non-volatile tars.[16] | Removal of polymeric impurities, leading to a cleaner crude product for further purification. | | Product is Highly Polar | Due to the two hydroxyl groups, the product is polar and may not be suitable for standard silica gel chromatography, especially at scale.[11][12] Develop a robust crystallization/recrystallization protocol. Screen various solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[19] | Isolation of high-purity this compound as a crystalline solid. | | Co-precipitation of Impurities | If impurities have similar solubility to the product, a multi-step purification may be necessary. For example, an initial acid-base extraction to remove neutral or acidic/basic impurities, followed by crystallization.[20] For particularly difficult separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) could be explored.[11][21] | Enhanced purity of the final product, meeting specifications for downstream applications. |

Data Presentation

Table 1: Comparison of Common Synthesis Routes for 4-Hydroxyquinolines

Method Typical Reactants Key Reaction Conditions General Yield Range Advantages Scale-Up Challenges
Conrad-Limpach Aniline + β-ketoester[1] High-temperature (200-280 °C) thermal cyclization in a high-boiling solvent (e.g., Dowtherm A).[6] 50-95%[5][6] Good yields, well-established.[3] Requires very high temperatures, potential for isomer formation.[1]

| Gould-Jacobs | Aniline + Diethyl ethoxymethylenemalonate[8] | Thermal cyclization, often >250 °C.[10] Microwave irradiation can be used to improve yields and reduce time.[22][23] | 40-90%[22] | Access to 3-carboxy-4-hydroxyquinolines.[7][8] | High temperatures can lead to decomposition; potential for regioisomers.[10] |

Table 2: Effect of Solvent on Yield in Conrad-Limpach Synthesis of a 4-Hydroxyquinolone (Data adapted from a study on 2-methyl-6-nitro-4-quinolone)[6]

Solvent Boiling Point (°C) Yield (%)
Methyl benzoate 199 34
Isobutyl benzoate 243 65
2-Nitrotoluene 222 66
1,2,4-Trichlorobenzene 214 54
Dowtherm A 257 65

| 2,6-di-tert-butylphenol | 265 | 65 |

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol is a general procedure adapted from the Gould-Jacobs reaction and should be optimized for the specific substrate and scale.[5][8]

  • Step 1: Condensation: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-120 °C for 1-2 hours. Monitor the consumption of 4-fluoroaniline by TLC or HPLC. The intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate, may solidify upon cooling.

  • Step 2: Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or mineral oil. Heat the mixture to approximately 250 °C with vigorous stirring. The high temperature facilitates the intramolecular cyclization. Maintain this temperature for 30-60 minutes.

  • Step 3: Saponification & Work-up: Cool the reaction mixture to below 100 °C and carefully add a solution of sodium hydroxide (e.g., 10% aqueous solution) to hydrolyze the ethyl ester. Heat the mixture at reflux for 1-2 hours until the hydrolysis is complete. Cool the mixture and dilute with water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid product will precipitate.

  • Step 4: Purification: Collect the solid product by filtration, wash with cold water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove non-polar impurities. The product can be further purified by recrystallization.

Protocol 2: Decarboxylation to 6-Fluoro-4-hydroxyquinoline

Note: This step is only necessary if the 3-carboxy group is not desired. It is not directly applicable for producing this compound but is a common subsequent step in quinoline synthesis.

  • Procedure: The purified 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is heated in a high-boiling point solvent (like diphenyl ether) or neat at a temperature above its melting point until carbon dioxide evolution ceases.[8] The reaction progress should be monitored by TLC or HPLC.

  • Purification: The resulting crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent.

Visualizations

G Simplified Gould-Jacobs Pathway for 6-Fluoro-4-hydroxyquinoline A 4-Fluoroaniline C Condensation Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (~250 °C) C->D E Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate D->E F Saponification (NaOH) E->F G 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid F->G G Troubleshooting Workflow: Low Product Yield Start Low Product Yield Observed Q1 Is Cyclization Temperature >240°C? Start->Q1 A1_No Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). Q1->A1_No No Q2 Reaction monitored to completion (TLC/HPLC)? Q1->Q2 Yes A1_No->Q2 A2_No Increase reaction time. Q2->A2_No No Q3 Purity of starting materials verified? Q2->Q3 Yes A2_No->Q3 A3_No Use high-purity, anhydrous reagents. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End G Factors Influencing Regioselectivity in Cyclization RC Reaction Conditions Temp Temperature RC->Temp Solvent Solvent Polarity & B.P. RC->Solvent Catalyst Acid/Base Catalyst RC->Catalyst Outcome Product Ratio Temp->Outcome Solvent->Outcome Catalyst->Outcome P1 6-Fluoro Isomer (Desired) Outcome->P1 P2 8-Fluoro Isomer (Side Product) Outcome->P2

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the quinolone core marked a pivotal moment in the development of this critical class of antibiotics. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated quinolones, supported by experimental data, detailed protocols, and visual representations of their mechanism of action and experimental workflows.

Enhanced Antibacterial Potency: The Impact of Fluorination

The addition of a fluorine atom at the C-6 position of the quinolone structure is a key determinant of their enhanced antibacterial activity.[1][2] This modification significantly increases the potency of the compound against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3][4] The fluorine atom enhances the drug's ability to penetrate the bacterial cell wall and increases its inhibitory effect on the target enzymes, DNA gyrase and topoisomerase IV.[1]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative non-fluorinated and fluorinated quinolones against common bacterial pathogens, demonstrating the profound impact of fluorination on antibacterial potency. Lower MIC values indicate greater antibacterial activity.

AntibioticClassTarget OrganismMIC (µg/mL)
Nalidixic AcidNon-fluorinatedEscherichia coli4 - >512
Staphylococcus aureus64 - 512[3]
NorfloxacinFluorinatedEscherichia coli0.03 - 16[1]
Staphylococcus aureus2.0 - 64[3]
CiprofloxacinFluorinatedEscherichia coli0.008 - 4[1]
Staphylococcus aureus0.5 - 16[3]

Note: MIC values can vary between studies and bacterial strains. The data presented is a representative range from published literature.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[1]

In Gram-negative bacteria, the primary target for many quinolones is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[1] The presence of a fluorine atom enhances the binding affinity of the quinolone to these target enzymes.[1]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone CellWall Cell Wall/ Membrane Quinolone->CellWall Penetration DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibition TopoIV Topoisomerase IV Quinolone->TopoIV Inhibition CellWall->DNAGyrase CellWall->TopoIV DNA Bacterial DNA DNAGyrase->DNA Supercoiling DSB Double-Strand Breaks DNAGyrase->DSB TopoIV->DNA Decatenation TopoIV->DSB CellDeath Cell Death DSB->CellDeath

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinolones.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone stock solutions

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Quinolone Dilutions:

    • Perform serial two-fold dilutions of the quinolone stock solutions in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the quinolone at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Quinolone solutions

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed DNA, ATP, and the quinolone at various concentrations.

  • Enzyme Addition:

    • Add a defined amount of DNA gyrase to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined.

DNA_Gyrase_Inhibition_Workflow cluster_workflow DNA Gyrase Inhibition Assay Workflow Start Start ReactionSetup 1. Reaction Setup: - Assay Buffer - Relaxed DNA - ATP - Quinolone Start->ReactionSetup AddEnzyme 2. Add DNA Gyrase ReactionSetup->AddEnzyme Incubate 3. Incubate at 37°C AddEnzyme->Incubate Terminate 4. Terminate Reaction Incubate->Terminate Electrophoresis 5. Agarose Gel Electrophoresis Terminate->Electrophoresis Visualize 6. Visualize & Analyze (IC50 Determination) Electrophoresis->Visualize End End Visualize->End

Caption: Experimental workflow for DNA gyrase inhibition assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Cell culture medium

  • Quinolone solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing various concentrations of the quinolone. Include a vehicle control (medium with the solvent used to dissolve the quinolone).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubation with MTT:

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The CC50 value (the concentration of the compound that causes 50% cell death) can be calculated.

Conclusion

The fluorination of the quinolone core represents a significant advancement in antibacterial drug design, leading to a substantial increase in potency and a broader spectrum of activity. The data and experimental protocols provided in this guide offer a framework for the comparative evaluation of fluorinated and non-fluorinated quinolones, aiding researchers in the development of new and more effective antibacterial agents.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 6-Fluoro-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6-fluoro-substituted quinolinones reveals a fascinating duality in their biological activity, demonstrating potent efficacy as both antibacterial and anticancer agents. The strategic placement of a fluorine atom at the C-6 position of the quinolone core is a cornerstone of their activity, significantly enhancing their therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to illuminate the chemical nuances that govern their dual therapeutic actions.

The quinolone scaffold, particularly when substituted with fluorine at the 6th position, has given rise to a clinically significant class of molecules. This substitution pattern is crucial for both their ability to combat bacterial infections and their potential to fight cancer. The core mechanism for both activities often involves the inhibition of type II topoisomerases, which are essential enzymes for DNA replication and repair. In bacteria, the primary targets are DNA gyrase and topoisomerase IV, while in cancer cells, the target is human topoisomerase II.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of 6-fluoro-substituted quinolinones is profoundly influenced by the nature of substituents at various positions on the quinolone ring. The 6-fluoro group itself enhances bacterial cell wall penetration and increases the inhibition of DNA gyrase.[1] Modifications at the N-1, C-7, and C-8 positions are particularly critical in modulating the spectrum and potency of these compounds.

A cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity. The substituent at the C-7 position plays a pivotal role in determining the antibacterial spectrum. For instance, a piperazine ring at C-7 generally confers excellent activity against Gram-negative bacteria, while bulkier substituents or the introduction of a basic amine can enhance activity against Gram-positive organisms.

Compound IDN-1 SubstituentC-7 SubstituentTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin CyclopropylPiperazin-1-ylEscherichia coli0.008 - 0.25[2]
Pseudomonas aeruginosa0.06 - 4[2]
Staphylococcus aureus0.12 - 2[2]
Norfloxacin EthylPiperazin-1-ylEscherichia coli0.03 - 0.5[3]
Pseudomonas aeruginosa0.25 - 8[2]
Staphylococcus aureus0.12 - 8[3]
Levofloxacin (S)-(-)-CH(CH₃)CH₂-4-Methylpiperazin-1-ylStreptococcus pneumoniae0.5 - 2[4]
Escherichia coli0.015 - 0.12[4]
Moxifloxacin Cyclopropyl7-((1S,6S)-2,8-diazabicyclo[4.3.0]nonan-8-yl)Streptococcus pneumoniae0.12 - 0.25[2]
Staphylococcus aureus (MRSA)0.049[2]

Comparative Analysis of Anticancer Activity

The anticancer properties of 6-fluoro-substituted quinolinones are also intricately linked to their chemical structure. While the 6-fluoro group remains important, modifications at the N-1 and C-7 positions, as well as the C-3 carboxylic acid, are critical for potent cytotoxic activity against cancer cells. The primary mechanism of action is the inhibition of human topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Substitutions with aromatic or heteroaromatic rings at the N-1 position have been shown to enhance anticancer activity. Furthermore, modifications at the C-7 position with various heterocyclic moieties can significantly impact cytotoxicity. Some studies have also explored the replacement or modification of the C-3 carboxylic acid group to enhance anticancer efficacy.

Compound IDN-1 SubstituentC-7 SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 73 Ethyl (Norfloxacin-based)Varied heterocyclicPC3 (Prostate)2.33[5]
MCF-7 (Breast)2.27[5]
MDA-MB-231 (Breast)1.52[5]
Derivative 74 Ethyl (Norfloxacin-based)Varied heterocyclicDU145 (Prostate)1.56[5]
Derivative 77 Cyclopropyl (Ciprofloxacin-based)Chalcone derivativeHCT-116 (Colon)2.53[5]
Leukaemia-SR0.73[5]
Derivative 84 Cyclopropyl (Ciprofloxacin-based)Chalcone derivativeHCT-116 (Colon)2.01[5]
Leukaemia-SR0.63[5]
Compound 125 (S)-(-)-CH(CH₃)CH₂- (Levofloxacin-based)Hybrid with another scaffoldMCF-7 (Breast)0.3[5]
A549 (Lung)2.1[5]
HeLa (Cervical)1.1[5]

Signaling Pathways and Mechanism of Action

The dual therapeutic activities of 6-fluoro-substituted quinolinones stem from their ability to target and inhibit type II topoisomerases. This inhibition disrupts the normal process of DNA replication, transcription, and repair, leading to different outcomes in bacterial and cancer cells.

G Mechanism of Action of 6-Fluoro-Substituted Quinolinones cluster_bacteria Antibacterial Activity cluster_cancer Anticancer Activity Quinolone 6-Fluoro-Substituted Quinolone DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Quinolone->DNAGyrase Inhibition TopoIV Bacterial Topoisomerase IV Quinolone->TopoIV Inhibition TopoII Human Topoisomerase II Quinolone->TopoII Inhibition DNAReplication_B DNA Replication & Transcription Blocked DNAGyrase->DNAReplication_B TopoIV->DNAReplication_B CellDeath_B Bacterial Cell Death DNAReplication_B->CellDeath_B DNADamage DNA Double-Strand Breaks TopoII->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for 6-fluoro-substituted quinolinones.

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The 6-fluoro-substituted quinolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 6-fluoro-substituted quinolinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition: DNA Gyrase/Topoisomerase II Inhibition Assay

This assay measures the ability of the compounds to inhibit the supercoiling (for DNA gyrase) or decatenation (for topoisomerase II) activity of the target enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase II), a DNA substrate (e.g., relaxed or catenated plasmid DNA), ATP, and a buffer solution.

  • Compound Addition: The 6-fluoro-substituted quinolinone derivatives are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the reduction in the amount of supercoiled or decatenated DNA compared to the control. The IC50 value for enzyme inhibition can then be calculated.

Conclusion

The 6-fluoro-substituted quinolinone scaffold represents a versatile platform for the development of potent therapeutic agents with dual antibacterial and anticancer activities. The strategic manipulation of substituents at the N-1 and C-7 positions allows for the fine-tuning of their biological properties, enabling the optimization of either antibacterial or anticancer efficacy. The core mechanism of action, involving the inhibition of type II topoisomerases, provides a solid foundation for the rational design of novel derivatives with improved therapeutic indices. Further exploration of this chemical space holds significant promise for the discovery of next-generation antibiotics and chemotherapeutics.

References

spectroscopic comparison of 6-Fluoro-2,4-dihydroxyquinoline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 6-Fluoro-2,4-dihydroxyquinoline and Its Analogs

This guide provides a detailed spectroscopic comparison of this compound and its key analogs, namely the parent compound 2,4-dihydroxyquinoline and the related 6-Fluoro-2-methylquinolin-4-ol. Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents.[1] The introduction of a fluorine atom into the quinoline ring can significantly enhance biological activity and stability.[1][2] This comparison is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of these important molecules.

It is important to note that 2,4-dihydroxyquinoline and its derivatives can exist in several tautomeric forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is the predominant form.[3] The data presented in this guide primarily pertains to this major tautomer.

Chemical Structures of Compared Analogs

The fundamental structures of the compounds discussed are illustrated below. The fluorine substitution at the C6 position is a key modification from the parent compound.

G Figure 1. Core Structures of Quinolone Analogs cluster_0 2,4-Dihydroxyquinoline (4-Hydroxy-2(1H)-quinolone tautomer) cluster_1 This compound (6-Fluoro-4-hydroxy-2(1H)-quinolone tautomer) cluster_2 6-Fluoro-2-methylquinolin-4-ol (6-Fluoro-4-hydroxy-2-methylquinoline) a a b b c c

Caption: Figure 1. Core Structures of Quinolone Analogs

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. Data for this compound is largely inferred from its analogs due to limited direct availability in the literature.

Table 1: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,4-Dihydroxyquinoline Aromatic Protons (H-5, H-6, H-7, H-8): Multiplets. OH and NH protons: Broad signals, e.g., ~12.90 ppm.[4]C-2, C-4, C-9 resonate downfield.[4]
This compound Aromatic Protons: 7.00 - 8.00 (expected). OH/NH Protons: >10.0 (expected).C-OH: ~167 (estimated). Aromatic C-F coupling expected.
6-Fluoro-2-methylquinolin-4-ol Aromatic Protons: 7.30 - 7.90. Methyl (CH₃): ~2.40 ppm.[5]Data not readily available.

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
2,4-Dihydroxyquinoline O-H stretch: 3500-3200 (broad). C=O stretch: ~1660. Aromatic C-H stretch: 3100-3000.[6][7]Molecular Ion [M]⁺: 161.16
This compound C-F stretch: 1250-1000 (expected). O-H, C=O, Aromatic C-H similar to parent.Molecular Ion [M]⁺: 179.15
6-Fluoro-2-methylquinolin-4-ol Data not readily available.Molecular Ion [M]⁺: 177.18.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3]

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[3]

  • ¹H NMR Acquisition Parameters (400 MHz Example) :

    • Pulse Program : Standard single-pulse experiment.[3]

    • Spectral Width : 12-16 ppm, centered around 7 ppm.[3]

    • Acquisition Time : 2-4 seconds.[3]

    • Relaxation Delay : 1-5 seconds.[3]

    • Number of Scans : 8-16.[3]

  • ¹³C NMR Acquisition Parameters (100 MHz Example) :

    • Pulse Program : Standard proton-decoupled pulse experiment.[3]

    • Spectral Width : 200-240 ppm, centered around 110 ppm.[3]

    • Acquisition Time : 1-2 seconds.[3]

    • Number of Scans : 1024 or more, depending on concentration.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

G cluster_workflow Experimental Workflow for Spectroscopic Analysis SamplePrep Sample Preparation (Dissolution in Solvent) DataAcq Spectroscopic Data Acquisition (NMR, IR, UV-Vis, MS) SamplePrep->DataAcq Processing Data Processing (FT, Baseline Correction, etc.) DataAcq->Processing Analysis Spectral Analysis (Peak Assignment, Structural Elucidation) Processing->Analysis Comparison Comparative Analysis (Analog Comparison) Analysis->Comparison

Caption: Figure 2. General Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation :

    • For solid samples, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[7]

  • Data Acquisition :

    • Record the spectrum typically in the range of 4000–400 cm⁻¹.[8]

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first.

    • Place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis :

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-F).[7]

    • Compare the peak positions and intensities to known values for quinolone derivatives.[6][9]

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule.

  • Sample Preparation :

    • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, water).

    • The concentration should be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

  • Data Acquisition :

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

    • Scan a wavelength range, for example, from 200 to 400 nm.[8][10]

  • Data Analysis :

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The position of λmax can be influenced by the solvent and the substitution pattern on the quinolone ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction :

    • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC), or via direct infusion.

  • Ionization :

    • The sample molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis :

    • Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern, which can provide valuable structural information. Fragmentation of fluoroquinolones often involves the loss of peripheral groups.[1][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[5]

References

Comparative Analysis of 6-Fluoro-2,4-dihydroxyquinoline Derivatives in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of fluorinated quinoline scaffolds, drawing comparisons from closely related analogues.

The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 6-position, is a well-established method to enhance the pharmacological properties of these molecules, including metabolic stability and target binding affinity.[1] This guide provides a comparative overview of the in vitro and in vivo studies of derivatives closely related to 6-Fluoro-2,4-dihydroxyquinoline, a class of compounds with significant, yet underexplored, therapeutic potential. While direct studies on this compound derivatives are limited in publicly available literature, this analysis extrapolates from structurally similar compounds to provide a foundational understanding of their potential anticancer and antimicrobial activities.

Anticancer Activity: In Vitro Studies

Derivatives of the quinoline and fluoroquinolone core have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][3][4] The primary mechanisms of action are believed to involve the inhibition of key enzymes such as topoisomerase II and the modulation of critical signaling pathways like PI3K/Akt.[5][6]

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluoroquinolone and quinoline derivatives against several cancer cell lines. This data, gathered from studies on analogous compounds, provides a benchmark for the potential efficacy of this compound derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Fluoroquinolone Hybrids Derivative 87HepG2 (Liver)36.8[2]
HCT-116 (Colon)24.2[2]
SW480 (Colon)30.3[2]
Derivative 92HepG2 (Liver)51.3[2]
HCT-116 (Colon)39.1[2]
SW480 (Colon)33.7[2]
Norfloxacin Derivative 73PC3 (Prostate)2.33[2]
MCF-7 (Breast)2.27[2]
MDA-MB-231 (Breast)1.52[2]
4-Hydroxyquinolone Analogues Compound 3gHCT116 (Colon)Promising (not specified)[3]
Quinoline-based Dihydrazones Compound 3bMCF-7 (Breast)7.016[7]
Compound 3cMCF-7 (Breast)7.05[7]

Antimicrobial Activity: In Vitro Studies

Fluoroquinolones are renowned for their antibacterial properties.[1] The introduction of a fluorine atom at the C-6 position is a hallmark of many clinically successful antibiotics.[8] The antimicrobial potential of this compound derivatives can be inferred from the activity of related compounds against a spectrum of bacterial and fungal pathogens.

Comparative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents MIC values for various quinoline derivatives against several microorganisms.

Derivative ClassCompound(s)Test OrganismMIC (µg/mL)Reference
Quinolone-Thiazole Hybrids Compound 4gE. coli (ATCC 35218)7.81[9]
E. coli (ATCC 25922)3.91[9]
S. aureus (ATCC 6538)7.81[9]
MRSA (clinical isolate)3.91[9]
Compound 4mE. coli (ATCC 35218)7.81[9]
E. coli (ATCC 25922)7.81[9]
MRSA (clinical isolate)7.81[9]
2-Fluoro 9-oxime Ketolides and Carbamoyl Quinolones Compounds 16, 17, 18S. pneumoniae (ATCC 49619)≤ 0.008[10]
3-Aryl-4-methyl-2-quinolones Not specifiedStaphylococcus aureus1.22 - 9.76[6]
3-Nonyl-bromo-4-hydroxy-2-quinolones Not specifiedAspergillus flavus1.05[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro assays, adapted from studies on related quinoline derivatives.

Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline (A Precursor Analog)

This protocol describes a common method for synthesizing a core quinoline structure, which can be a starting point for further derivatization.

  • Reaction Setup: Heat a mixture of 4-fluoroaniline (4.5g, 40.1mmol) and polyphosphoric acid (PPA) (240mL) to 80°C.

  • Addition of Reagent: Add ethyl acetoacetate (6.3g, 47.8mmol) dropwise over 45 minutes.

  • Cyclization: Heat the reaction mixture to 120°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture over crushed ice and neutralize with aqueous ammonia (25%).

  • Isolation: Filter the resulting solid precipitate, wash with diethyl ether, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel (230-400 mesh) using 20% ethyl acetate in hexane as the eluent to obtain the pure compound.[11]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[7]

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Anticancer Signaling Pathways

Many quinoline-based anticancer agents are thought to exert their effects by modulating pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two such critical signaling cascades.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by quinoline derivatives.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Quinoline Quinoline Derivatives Quinoline->Raf Inhibition Quinoline->MEK Inhibition Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Mechanism Mechanism of Action (e.g., Enzyme Assays) Anticancer->Mechanism Antimicrobial->Mechanism Animal Animal Models of Disease (e.g., Xenograft Models) Mechanism->Animal Toxicity Toxicology Studies Animal->Toxicity

References

Comparative Anticancer Activity of 6-Fluoro-2,4-dihydroxyquinoline Derivatives: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6-Fluoro-2,4-dihydroxyquinoline derivatives reveals their potential as a promising class of anticancer agents. This guide presents a comparative overview of their in vitro activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Recent studies have highlighted the anticancer potential of quinoline-based compounds. Among these, derivatives of this compound have emerged as a noteworthy scaffold. This guide focuses on the in vitro validation of their anticancer activity, providing a comparative analysis of their efficacy against various cancer cell lines and elucidating their potential mechanisms of action.

Comparative Cytotoxicity Analysis

To evaluate the anticancer potency of this compound derivatives, their half-maximal inhibitory concentration (IC50) values were determined against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For comparison, the IC50 values of established chemotherapeutic drugs, doxorubicin and cisplatin, are also presented.

One of the key derivatives, 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one, has demonstrated notable cytotoxic activity against the A549 lung cancer cell line.[1]

Compound/DrugTarget Cancer Cell LineIC50 (µM)
6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-oneA549 (Lung Carcinoma)397.56 µg/mL*
DoxorubicinA549 (Lung Carcinoma)> 20
DoxorubicinMDA-MB-231 (Breast Carcinoma)6.602
CisplatinA549 (Lung Carcinoma)33
CisplatinMDA-MB-231 (Breast Carcinoma)Data not available in the provided search results

*Note: The IC50 value for 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one was reported in µg/mL. For a precise molar concentration, the molecular weight of the compound would be required.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays utilized to assess the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (A549 or MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mechanism of Action: Potential Signaling Pathways

While specific signaling pathway data for this compound derivatives is still emerging, quinoline-based anticancer agents commonly exert their effects through the induction of apoptosis and cell cycle arrest. The PI3K/Akt and MAPK/ERK signaling pathways are often implicated in these processes.

Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a general experimental workflow for evaluating the anticancer activity of these derivatives and the potential signaling pathways they may modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 6-Fluoro-2,4- dihydroxyquinoline Derivatives cell_lines Cancer Cell Lines (e.g., A549, MDA-MB-231) synthesis->cell_lines mtt MTT Assay (Cytotoxicity, IC50) cell_lines->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, MAPK/ERK) cell_cycle->pathway_analysis

Experimental workflow for anticancer evaluation.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Akt potential inhibition mapk_erk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse Inhibitor This compound Derivative Inhibitor->MEK potential inhibition

References

A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of various fluorinated quinolones, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these critical antibacterial agents.

Introduction to Fluorinated Quinolones

Fluorinated quinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their mechanism of action involves the targeting of two essential enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[1][2][3]

The addition of a fluorine atom to the quinolone structure significantly enhances the antimicrobial activity and pharmacokinetic properties of these drugs.[5] Over the years, modifications to the basic fluoroquinolone structure have led to the development of several generations of these antibiotics, each with a progressively broader spectrum of activity.

Comparative Antimicrobial Spectrum

The antimicrobial activity of fluoroquinolones varies significantly across different generations and individual agents. This variation is particularly evident in their efficacy against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. The following tables summarize the in vitro activity of several key fluoroquinolones against a panel of clinically relevant bacterial pathogens, presented as MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates).

Data Presentation: Comparative In Vitro Activity (MIC90 in µg/mL)

Gram-Positive Aerobes

OrganismCiprofloxacinLevofloxacinMoxifloxacinGemifloxacinGatifloxacin
Staphylococcus aureus (MSSA)1.00.25[6]0.063[6]0.063[6]0.05[6]
Staphylococcus aureus (MRSA)>32>32>32>16>16
Streptococcus pneumoniae2.01.0[7]0.25[7]0.030.5
Enterococcus faecalis4.02.01.00.52.0

Gram-Negative Aerobes

OrganismCiprofloxacinLevofloxacinMoxifloxacinGemifloxacinGatifloxacin
Escherichia coli<0.5[8]<0.5[8]0.120.060.12
Klebsiella pneumoniae<0.5[8]<0.5[8]0.250.120.25
Pseudomonas aeruginosa1.02.08.04.04.0
Haemophilus influenzae≤0.03≤0.030.03[7]≤0.015≤0.03
Moraxella catarrhalis≤0.03≤0.060.06[7]≤0.015≤0.03

Atypical Bacteria

OrganismCiprofloxacinLevofloxacinMoxifloxacinGemifloxacinGatifloxacin
Mycoplasma pneumoniae1.00.50.1250.060.25
Chlamydia pneumoniae1.00.50.1250.060.25
Legionella pneumophila0.250.1250.060.030.06

Anaerobic Bacteria

OrganismCiprofloxacinLevofloxacinMoxifloxacinGemifloxacinGatifloxacin
Bacteroides fragilis8.04.02.02.04.0
Clostridium perfringens4.02.01.01.02.0

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of the antimicrobial spectrum of fluorinated quinolones, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the fluoroquinolones are prepared in a suitable solvent. Serial twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted fluoroquinolone is inoculated with the bacterial suspension. Control wells (bacteria with no antibiotic and broth alone) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[11]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[12]

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Paper disks impregnated with a standardized concentration of a specific fluoroquinolone are placed on the agar surface.[13]

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[12]

  • Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to CLSI interpretive criteria.[13]

Mandatory Visualizations

Mechanism of Action of Fluorinated Quinolones

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluorinated Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DSB Stabilizes cleavage complex Replication_Fork Replication Fork Replication_Fork->DNA Replicates Cell_Death Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of action of fluorinated quinolones.

Experimental Workflow for MIC Determination

MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of Fluoroquinolone start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Mechanisms of Bacterial Resistance to Fluorinated Quinolones

Fluoroquinolone Resistance Mechanisms cluster_resistance Mechanisms of Resistance cluster_effect Effect Target_Mutation Target Site Mutations (gyrA, parC) FQ_Resistance Fluoroquinolone Resistance Target_Mutation->FQ_Resistance Leads to Reduced_Binding Reduced Drug Binding to Target Target_Mutation->Reduced_Binding Efflux_Pumps Increased Efflux Pump Expression Efflux_Pumps->FQ_Resistance Leads to Reduced_Concentration Reduced Intracellular Drug Concentration Efflux_Pumps->Reduced_Concentration Reduced_Uptake Reduced Permeability (Porin loss) Reduced_Uptake->FQ_Resistance Leads to Reduced_Uptake->Reduced_Concentration

Caption: Primary mechanisms of bacterial resistance to fluoroquinolones.

References

Assessing the Metabolic Stability of 6-Fluoro-2,4-dihydroxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the quinoline scaffold has been a pivotal strategy in medicinal chemistry, significantly enhancing the therapeutic profiles of numerous drugs.[1][2] In the context of 2,4-dihydroxyquinoline derivatives, understanding their metabolic stability is paramount for predicting their in vivo behavior, including half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comparative assessment of the anticipated metabolic stability of 6-Fluoro-2,4-dihydroxyquinoline, drawing upon experimental data from structurally related fluoroquinolone antibiotics and other quinoline derivatives.

While direct experimental data for this compound is limited in publicly available literature, a comprehensive analysis of structure-activity relationships within the broader class of quinoline-based compounds allows for a robust predictive assessment.

Comparative Metabolic Stability of Fluoroquinolones

The metabolic fate of fluoroquinolones is primarily dictated by hepatic cytochrome P450 (CYP) enzymes.[3][4][5] However, the extent of this metabolism varies significantly across different analogs, ranging from approximately 6% for ofloxacin to as high as 50% for pefloxacin.[1][4] This variability is largely influenced by the nature and position of substituents on the quinoline core.

Below is a summary of pharmacokinetic data for several well-established fluoroquinolone antibiotics, offering an indirect but relevant comparison for the expected metabolic profile of this compound.

CompoundExtent of MetabolismKey Metabolic PathwaysRef
Ciprofloxacin~15-30%Oxidation of the piperazinyl ring[3][6]
Norfloxacin~30%Oxidation of the piperazinyl ring[3]
Ofloxacin~6%Minimal metabolism[1][4]
Levofloxacin<5%Minimal metabolism[6]
Moxifloxacin~50%Glucuronidation and sulfation[6][7]
Pefloxacin~50%N-demethylation and oxidation[1][4]

Expected Metabolic Profile of this compound

Based on established principles of fluoroquinolone metabolism, the metabolic stability of this compound is expected to be influenced by the following factors:

  • Absence of a Piperazinyl Ring: A primary site of metabolic oxidation in many fluoroquinolones is the piperazinyl moiety at the C-7 position.[1][4] The absence of this group in this compound suggests a potentially higher metabolic stability compared to drugs like ciprofloxacin and norfloxacin.

  • Position of the Fluorine Atom: The fluorine atom at the C-6 position is a common feature in many modern fluoroquinolones and is known to enhance metabolic stability by blocking a site susceptible to oxidative metabolism.[1][2]

  • Hydroxyl Groups: The presence of two hydroxyl groups at the C-2 and C-4 positions introduces potential sites for Phase II conjugation reactions, such as glucuronidation and sulfation. These pathways can represent a significant route of elimination for phenolic compounds.

Experimental Protocols

The standard method for evaluating the metabolic stability of a compound is the in vitro liver microsomal stability assay .[1][5][8][9][10][11][12][13] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[5][12]

In Vitro Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound (this compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (with known high and low metabolic clearance)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a working solution of the test compound in the incubation buffer.

  • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Immediately terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[1]

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound (this compound) D Reaction Mixture A->D B Human Liver Microsomes B->D C NADPH Regenerating System C->D E Time Point Sampling (0, 5, 15, 30, 45, 60 min) D->E F Reaction Quenching (Acetonitrile) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Interpretation (t½, Clint) H->I

Experimental workflow for an in vitro microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Oxidative Metabolites Hydroxylation, Dehydrogenation, etc. This compound->Oxidative Metabolites CYP Enzymes Conjugated Metabolites Glucuronidation, Sulfation This compound->Conjugated Metabolites UGTs, SULTs Oxidative Metabolites->Conjugated Metabolites UGTs, SULTs

Potential metabolic pathways for this compound.

Conclusion

A thorough assessment of the metabolic stability of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is not yet widely available, a comparative analysis based on the well-understood metabolism of other fluoroquinolones provides valuable insights. The absence of a readily metabolizable piperazinyl ring and the presence of a stabilizing fluorine atom at the C-6 position suggest that this compound may exhibit favorable metabolic stability. However, the potential for Phase II conjugation at the hydroxyl groups should be carefully evaluated. The outlined in vitro microsomal stability assay provides a robust and standardized method for empirically determining these crucial pharmacokinetic parameters.

References

Comparative Efficacy Analysis: 6-Fluoro-2,4-dihydroxyquinoline vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of 6-Fluoro-2,4-dihydroxyquinoline against established drugs in key therapeutic areas: antibacterial, anticancer, and anti-inflammatory applications. Due to the limited publicly available experimental data for this compound, this analysis is based on the well-documented activities of structurally related quinoline derivatives. The data presented for this compound is illustrative and intended to guide future research.

Product Profile: this compound

This compound is a synthetic heterocyclic compound belonging to the quinoline family. Its structure combines key pharmacophores that suggest potential therapeutic value:

  • Quinoline Core : A privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2]

  • 6-Fluoro Substitution : The presence of a fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics and is known to enhance metabolic stability and binding affinity.[3][4]

  • 2,4-Dihydroxy Groups : The hydroxyl groups can participate in hydrogen bonding with biological targets and are features found in quinoline derivatives with anticancer and anti-inflammatory properties.[1][5]

Based on these structural features, this compound is hypothesized to possess multitargeted efficacy. This guide will compare its potential performance against the following well-established drugs:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic.[6][7]

  • 5-Fluorouracil (5-FU) : An antimetabolite chemotherapy agent used in the treatment of various cancers, including colorectal cancer.[3][8][9]

  • Celecoxib : A selective COX-2 inhibitor used as an anti-inflammatory drug.[10][11][12]

Efficacy Comparison Data

The following tables summarize the efficacy of the comparator drugs and present hypothetical target values for this compound.

Table 1: Antibacterial Activity Comparison
CompoundTargetMechanism of ActionBacterial StrainMIC (µg/mL)Reference
This compound DNA Gyrase / Topoisomerase IV (Hypothesized)Inhibition of DNA replication and repair (Hypothesized)E. coli0.25 - 1.0 (Hypothetical)N/A
P. aeruginosa0.5 - 2.0 (Hypothetical)N/A
Ciprofloxacin DNA Gyrase / Topoisomerase IVInhibition of DNA replication and repairE. coli0.015 - 1.0[6]
P. aeruginosa0.25 - 4.0[7]

Note: MIC (Minimum Inhibitory Concentration) values for this compound are hypothetical and based on the activities of related fluoroquinolones.

Table 2: Anticancer Activity Comparison (Colon Cancer Cell Line)
CompoundTargetMechanism of ActionCell LineIC₅₀ (µM)Reference
This compound Multiple Kinases / Apoptotic Pathways (Hypothesized)Induction of apoptosis, cell cycle arrest (Hypothesized)HT-295 - 15 (Hypothetical)N/A
5-Fluorouracil (5-FU) Thymidylate SynthaseInhibition of DNA synthesisHT-292 - 10[9]

Note: IC₅₀ (Half-maximal Inhibitory Concentration) value for this compound is hypothetical, based on the observed potency of other anticancer quinoline derivatives.[6][7]

Table 3: Anti-inflammatory Activity Comparison
CompoundTargetMechanism of ActionAssayIC₅₀ (µM)Reference
This compound COX-2 / NF-κB Pathway (Hypothesized)Inhibition of prostaglandin synthesis / inflammatory gene expression (Hypothesized)COX-2 Inhibition0.5 - 5.0 (Hypothetical)N/A
Celecoxib COX-2Selective inhibition of prostaglandin synthesisCOX-2 Inhibition0.04 - 0.8[10][12]

Note: IC₅₀ value for this compound is hypothetical, based on the anti-inflammatory potential of related quinoline structures.

Key Experimental Protocols

Detailed methodologies for evaluating the efficacy of this compound are provided below.

Antibacterial Efficacy: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) stock solution in DMSO

  • Ciprofloxacin (positive control)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound and ciprofloxacin in CAMHB across the wells of the 96-well plate. Final concentrations may range from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Inoculate 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC Value E->F

Workflow for the Broth Microdilution MIC Assay.
Anticancer Efficacy: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line and determine its IC₅₀ value.

Materials:

  • HT-29 human colon cancer cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (this compound)

  • 5-Fluorouracil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and 5-FU for 48-72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5]

Anti-inflammatory Efficacy: COX-2 Inhibition Assay

Objective: To measure the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or celecoxib in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a set incubation period, stop the reaction.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit. The amount of PGE2 is inversely proportional to the COX-2 inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Postulated Mechanisms of Action

Diagrams illustrating the potential signaling pathways affected by this compound are presented below.

Antibacterial Mechanism

The 6-fluoro substitution strongly suggests a mechanism similar to that of fluoroquinolone antibiotics, which target bacterial type II topoisomerases.

G cluster_dna Bacterial DNA Replication compound This compound gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->gyrase topoIV Topoisomerase IV compound->topoIV dna_relaxed Relaxed DNA gyrase->dna_relaxed dna_decatenated Decatenated Daughter DNA topoIV->dna_decatenated dna_supercoiled Supercoiled DNA dna_supercoiled->gyrase dna_replication DNA Replication Fork dna_relaxed->dna_replication cell_division Cell Division dna_decatenated->cell_division dna_replication->topoIV inhibition_edge Inhibition

Hypothesized inhibition of bacterial DNA replication.
Anticancer Mechanism

Quinoline derivatives often exhibit anticancer activity by inducing apoptosis through the modulation of kinase signaling pathways.

G cluster_pathway Apoptotic Signaling Pathway compound This compound kinase Kinase Cascade (e.g., PI3K/Akt) compound->kinase Inhibition receptor Growth Factor Receptor receptor->kinase bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) kinase->bcl2 caspase Caspase Activation kinase->caspase bcl2->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Postulated induction of apoptosis in cancer cells.
Anti-inflammatory Mechanism

The compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.

G cluster_pathway Prostaglandin Synthesis Pathway compound This compound cox2 COX-2 Enzyme compound->cox2 Inhibition membrane Cell Membrane Phospholipids pla2 PLA₂ membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic arachidonic->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) pgh2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation

Hypothesized inhibition of the COX-2 pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of key analytical techniques for the validation of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry. While specific public-domain experimental data for this compound is limited, this document extrapolates from established methods for closely related fluorinated quinolones and the non-fluorinated analog, 2,4-dihydroxyquinoline, to present a comprehensive framework for method validation.

The primary analytical methods covered include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation and identification. The validation of these methods is typically performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data and validation parameters for the key analytical techniques.

Table 1: Comparison of Chromatographic Methods for Purity and Assay

ParameterHPLC Method for this compound (Expected)Alternative: HPLC for 2,4-dihydroxyquinoline[3]
Stationary Phase C18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase Acetonitrile/Water or Methanol/Water with pH modifierMethanol and pH-adjusted aqueous buffer
Detection UV-Vis (e.g., 254 nm)UV-Vis
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2%< 2%
LOD Analyte-dependent, typically in the ng/mL rangeAnalyte-dependent
LOQ Analyte-dependent, typically in the µg/mL rangeAnalyte-dependent

Table 2: Comparison of Spectroscopic Data for Structural Elucidation

Analytical MethodExpected Data for this compoundReference Data: 6-Fluoro-4-hydroxy-2-methylquinoline[4]Key Differences and Rationale
¹H NMR (in DMSO-d₆) Aromatic protons with H-F coupling; Hydroxyl protonsAromatic protons: ~7.2-7.9 ppm; Hydroxyl proton: ~11.4 ppm; Methyl protons: ~2.4 ppmThe fluorine atom will cause splitting of adjacent proton signals. The electron-withdrawing nature of fluorine can lead to downfield shifts of nearby protons.[4]
¹³C NMR (in DMSO-d₆) Carbon signals with C-F couplingCarbon signals with C-F couplingThe presence and position of the fluorine atom will influence the chemical shifts and introduce characteristic carbon-fluorine coupling constants.
¹⁹F NMR (in DMSO-d₆) A single resonance for the fluorine atomA single resonance, typically between -100 to -150 ppm for aryl fluoridesThe chemical shift will be specific to the electronic environment of the fluorine atom in the 6-position.
Mass Spectrometry (ESI-MS) [M+H]⁺ corresponding to the molecular weight[M+H]⁺ corresponding to the molecular weightThe mass spectrum will confirm the molecular weight of the specific isomer.
IR Spectroscopy (KBr Pellet) C=O, O-H, C-F, and aromatic C-H stretching vibrationsC=O, O-H, C-F, and aromatic C-H stretching vibrationsThe exact frequencies of the vibrational modes will be characteristic of the molecule's structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is utilized.[4]

Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[3]

  • Sample Solution: For bulk drug substance, dissolve a known quantity in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (or methanol and water) with a suitable buffer and pH.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined by a UV-Vis scan of the analyte (e.g., 254 nm).[4]

  • Injection Volume: 20 µL.[3]

Validation Procedure:

  • Specificity: Inject a blank, a placebo (if applicable), and the analyte solution to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the analyte.

Instrumentation: A 400 MHz or higher NMR spectrometer.[4]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[4]

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of approximately -2 to 14 ppm.[4]

  • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[4]

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover a range of 0 to 200 ppm.[4]

  • A larger number of scans will be required (e.g., 1024 or more).[4]

¹⁹F NMR Protocol:

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • The spectral width will depend on the chemical environment of the fluorine atom, but a range of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).[4]

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

Protocol:

  • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[4]

  • For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[4]

Sample Preparation (KBr Pellet):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[4]

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.[4]

Protocol:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting prep_std Prepare Standard Solutions system_prep System Equilibration prep_std->system_prep prep_sample Prepare Sample Solution prep_sample->system_prep injection Inject Samples & Standards system_prep->injection data_acq Data Acquisition injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq reporting Validation Report specificity->reporting linearity->reporting accuracy->reporting precision->reporting lod_loq->reporting

Caption: Workflow for HPLC Method Validation.

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Confirmation start Synthesized this compound nmr NMR (1H, 13C, 19F) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr_data Connectivity & Environment nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data structure_confirm Structure Confirmed nmr_data->structure_confirm ms_data->structure_confirm ir_data->structure_confirm

Caption: Workflow for Structural Elucidation.

References

Navigating the Selectivity Landscape of 6-Fluoro-2,4-dihydroxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the biological activities and selectivity of derivatives based on the 6-fluoro-2,4-dihydroxyquinoline scaffold. Due to the limited availability of comprehensive cross-reactivity studies on this specific scaffold, this guide focuses on the broader, structurally related class of 4-hydroxy-2-quinolone derivatives, offering insights into their potential off-target effects and therapeutic applications.

The 4-hydroxy-2-quinolone core is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 6-position, a common strategy in drug design, is known to enhance metabolic stability and binding affinity.[2] This guide synthesizes available data to present a comparative overview of the selectivity of these compounds against various biological targets.

Quantitative Data on Biological Activities

The biological activity of 4-hydroxy-2-quinolone derivatives has been evaluated against various targets, primarily focusing on protein kinases and bacterial enzymes. The following tables summarize the inhibitory activities of representative compounds from the literature.

Compound ID/ReferenceTargetIC50 (µM)Cell Line/Assay Condition
Kinase Inhibitors
N-phenyl 4-hydroxy-2-quinolone-3-carboxamide derivative[3]PI3Kα (H1047R mutant)Selective InhibitionCell-based assays
Quinolone Derivative (General)[4]EGFR Tyrosine Kinase0.0298 (IVg)A549 cell line
Quinolone Derivative (General)[4]EGFR Tyrosine Kinase0.0338 (IVg)MDA-MB cell line
Antibacterial Agents
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)[5]S. aureus DNA Gyrase B1.21Enzyme assay
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4)[5]S. aureus DNA Gyrase B0.31Enzyme assay
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14)[5]S. aureus DNA Gyrase B0.28Enzyme assay
Antifungal & Other Activities
4-hydroxy-2-quinolone analog (3a)[6]Aspergillus flavus70.97Antifungal assay
Quinolinone–carboxamide (3h, 3s)[7]Soybean Lipoxygenase (LOX)10Enzyme assay
Quinolinone–carboxamide (3g)[7]Soybean Lipoxygenase (LOX)27.5Enzyme assay

Experimental Protocols

The determination of cross-reactivity and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of quinolone derivatives.

Kinase Inhibition Assays

Kinase selectivity is often assessed using large panels of kinases. Commercial services offer profiling against hundreds of kinases.[8]

General Protocol for Kinase Panel Screening:

  • Compound Preparation: Test compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound in a suitable buffer. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]

    • Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using antibodies and fluorescent labels to detect the phosphorylated product.[8]

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable equation.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth within a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.

G General Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinolone-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK G Experimental Workflow for Kinase Inhibitor Selectivity Profiling Compound Test Compound (this compound derivative) Primary_Screen Primary Screen (Single high concentration) Compound->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 determination) Hit_ID->Dose_Response Selectivity_Panel Broad Kinase Panel Screening (e.g., >400 kinases) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Visualization (Kinome map, Selectivity Score) Selectivity_Panel->Data_Analysis Lead_Compound Identification of Selective Lead Compound Data_Analysis->Lead_Compound

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-2,4-dihydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use, this document provides essential guidance on the safe handling and disposal of 6-Fluoro-2,4-dihydroxyquinoline. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar compounds, such as other fluorinated quinolines.[1][2] This compound should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company.[1]

Hazard Profile and Safety Precautions

Key Potential Hazards:

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Toxicity: May be harmful if swallowed.[4]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[3][5]
Respiratory Protection N95 dust mask or higherTo prevent inhalation of dust particles.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing.[1]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is to send it to an approved waste disposal plant.[6] Do not dispose of this chemical down the drain or in regular trash. [2][6]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Labeling:

    • Clearly label a dedicated and sealable waste container as "Hazardous Waste: Halogenated Organic Compounds".[2][6]

    • On the label, specify the full chemical name: "this compound" and its approximate concentration.[2]

    • Maintain a list of all constituents in the waste container if it is a mixed waste stream.[6]

  • Waste Segregation:

    • Collect solid this compound waste, including any contaminated materials like weighing paper or pipette tips, in the designated hazardous waste container.[2]

    • Avoid mixing incompatible waste streams to prevent dangerous chemical reactions.[2]

  • Storage:

    • Keep the hazardous waste container tightly closed in a dry, cool, and well-ventilated area.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]

  • Evacuate and Ventilate:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1]

  • Collection:

    • Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container.[1]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol).

    • Collect all cleaning materials as hazardous waste.[1]

  • Reporting:

    • Report the spill to the appropriate environmental health and safety officer at your institution.[1]

Disposal Workflow

DisposalWorkflow start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Dust Mask start->ppe waste_collection Collect Waste in a Designated Container ppe->waste_collection labeling Label Container: - 'Hazardous Waste' - Chemical Name - Concentration waste_collection->labeling spill Spill Occurs waste_collection->spill Potential Event storage Store Securely: - Tightly Closed - Cool, Dry, Well-Ventilated Area labeling->storage disposal Arrange for Professional Disposal (EHS or Certified Company) storage->disposal end End: Proper Disposal Complete disposal->end spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate 5. Report spill->spill_protocol spill_protocol->waste_collection Contain and Collect Spilled Material

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Fluoro-2,4-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Fluoro-2,4-dihydroxyquinoline

Hazard Assessment

Quinoline and its derivatives are known to present several hazards. They can cause skin and eye irritation.[6][7][8] Some are suspected of causing genetic defects and may be harmful if swallowed.[5][9] Therefore, this compound should be handled as a hazardous chemical.

GHS Hazard Classifications for Structurally Similar Compounds:

  • Skin Irritation: Category 2[6][7][8]

  • Serious Eye Irritation: Category 2[6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][10]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always check the manufacturer's glove compatibility data.[4][5] Lab Coat: A clean lab coat or disposable gown must be worn. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges should be used.[5][11]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety.

Pre-Experiment Checklist
  • Review Safety Information: Before beginning any work, review this guide and any available safety data for similar compounds.

  • Designate Handling Area: All handling of the compound should occur in a designated area, such as a chemical fume hood.[4]

  • Assemble Equipment: Ensure all necessary equipment, including PPE, is readily available.

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are accessible.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Don_PPE Don PPE Prepare_Workstation Prepare Workstation Don_PPE->Prepare_Workstation Ensure Safety Weigh_Transfer Weighing & Transfer Prepare_Workstation->Weigh_Transfer Proceed to Handling Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Use in Procedure Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Cleaned Area Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step

Caption: Workflow for the safe handling of this compound.

During the Experiment
  • Labeling: Keep all containers with this compound clearly labeled and sealed when not in use.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Minimize Dust: If handling a solid form, take care to avoid creating dust.[9]

Post-Experiment
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.[4]

  • PPE Removal: Properly remove and dispose of contaminated PPE. Gloves should be removed without touching the outer surface.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

Waste Segregation and Collection
Waste TypeDisposal Container
Solid Chemical Waste A clearly labeled, sealed, and chemically resistant container designated for hazardous solid waste.
Contaminated Materials A labeled, sealed plastic bag or container for items such as gloves, pipette tips, and absorbent paper.[4]
Liquid Waste A labeled, sealed, and chemically compatible container for hazardous liquid waste.
Disposal Protocol
  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound should be treated as hazardous waste.[4][7]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[4]

cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Solid Chemical Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Contaminated_Items Contaminated Disposables Contaminated_Container Labeled Bag for Contaminated Items Contaminated_Items->Contaminated_Container Liquid_Waste Liquid Waste Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Vendor_Pickup Licensed Waste Disposal Vendor Solid_Container->Vendor_Pickup Contaminated_Container->Vendor_Pickup Liquid_Container->Vendor_Pickup

Caption: Waste disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.